1,3-Dimethyl-cyclobutylamine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C6H13N |
|---|---|
Molecular Weight |
99.17 g/mol |
IUPAC Name |
1,3-dimethylcyclobutan-1-amine |
InChI |
InChI=1S/C6H13N/c1-5-3-6(2,7)4-5/h5H,3-4,7H2,1-2H3 |
InChI Key |
ZWMRWMKTTMIHRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)(C)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1,3-Dimethyl-cyclobutylamine: Structure, Properties, and Synthetic Exploration
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 1,3-Dimethyl-cyclobutylamine, a substituted cyclobutane derivative of interest in medicinal chemistry and drug discovery. We will delve into its chemical structure, stereoisomerism, and predicted physicochemical properties. Furthermore, this document outlines potential synthetic routes and characterization methodologies, offering a foundational understanding for researchers exploring this and related molecular scaffolds.
Introduction: The Significance of the Cyclobutane Motif in Drug Discovery
The cyclobutane ring, a four-membered carbocycle, has garnered increasing attention in medicinal chemistry. Its rigid, three-dimensional structure offers a unique scaffold that can impart favorable pharmacological properties. By replacing more flexible or planar moieties, the cyclobutane core can enhance metabolic stability, improve binding affinity to biological targets, and provide novel intellectual property. The 1,3-disubstitution pattern, in particular, allows for the precise spatial orientation of functional groups, making it a valuable design element in the development of new therapeutic agents. This compound represents a fundamental example of this structural class, offering a platform for further functionalization and exploration of its biological potential.
Molecular Structure and Identification
This compound is a cyclic amine with the molecular formula C₆H₁₃N.[1] Its structure consists of a cyclobutane ring substituted with two methyl groups at the 1 and 3 positions and an amine group at the 1-position.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 1,3-dimethylcyclobutan-1-amine[1] |
| CAS Number | 1708300-96-2[1] |
| Molecular Formula | C₆H₁₃N[1] |
| Molecular Weight | 99.17 g/mol [1] |
| Canonical SMILES | CC1CC(C)(C1)N |
| InChI Key | ZWMRWMKTTMIHRM-UHFFFAOYSA-N |
Stereoisomerism: The Importance of Spatial Arrangement
The presence of two stereocenters at the C1 and C3 positions of the cyclobutane ring gives rise to two stereoisomers: cis-1,3-Dimethyl-cyclobutylamine and trans-1,3-Dimethyl-cyclobutylamine.
-
cis-isomer: The two methyl groups are on the same face of the cyclobutane ring. This isomer possesses a plane of symmetry and is therefore achiral (a meso compound).
-
trans-isomer: The two methyl groups are on opposite faces of the ring. This isomer lacks a plane of symmetry and exists as a pair of enantiomers, (1R, 3S)-1,3-dimethylcyclobutan-1-amine and (1S, 3R)-1,3-dimethylcyclobutan-1-amine.
The stereochemistry of these isomers is crucial as it dictates the three-dimensional arrangement of the substituents, which in turn significantly influences their interaction with biological targets. The puckered nature of the cyclobutane ring leads to pseudo-axial and pseudo-equatorial positions for the substituents, further influencing the conformational preferences and stability of each isomer. Generally, substituents on a cyclobutane ring prefer to be in a pseudo-equatorial position to minimize steric strain.
Caption: 2D representation of cis and trans isomers.
Physicochemical Properties (Predicted)
Due to the limited availability of experimental data for this compound, the following properties are predicted based on its structure and data from analogous compounds. These values should be considered estimates and require experimental verification.
| Property | Predicted Value | Justification / Comparison |
| Boiling Point | 120-140 °C | Based on the boiling point of related C6 amines and the rigidity of the cyclobutane ring. |
| Density | ~0.8 - 0.9 g/mL | Typical for small cyclic amines. |
| Solubility | Soluble in water and common organic solvents. | The presence of the amine group allows for hydrogen bonding with water. |
| pKa | 9.5 - 10.5 | Typical for a primary aliphatic amine. |
Proposed Synthetic Routes
Synthesis of the Ketone Precursor: 1,3-Dimethylcyclobutanone
The synthesis of the key intermediate, 1,3-dimethylcyclobutanone, can be envisioned through several methods, including the [2+2] cycloaddition of a ketene with an appropriately substituted alkene.
Reductive Amination to Yield this compound
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[2][3] This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the corresponding amine.
Caption: Proposed reductive amination workflow.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of 1,3-dimethylcyclobutanone (1.0 eq) in a suitable solvent (e.g., methanol, ethanol) is added a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.
-
Imine Formation: The reaction mixture is stirred at room temperature to facilitate the formation of the imine intermediate. The progress of this step can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Reduction: A reducing agent is then added to the reaction mixture. Sodium cyanoborohydride (NaBH₃CN) is a common choice as it selectively reduces the imine in the presence of the ketone.[4] Alternatively, catalytic hydrogenation (e.g., H₂, Pd/C) can be employed.
-
Work-up and Purification: Upon completion of the reduction, the reaction is quenched, and the product is extracted into an organic solvent. The crude product can then be purified by distillation or column chromatography to yield this compound.
Causality Behind Experimental Choices:
-
Solvent: Methanol or ethanol are good choices as they are polar enough to dissolve the reactants and reagents but are generally unreactive under these conditions.
-
Ammonia Source: Ammonium acetate can serve as both the ammonia source and a mild acid catalyst for imine formation.
-
Reducing Agent: The choice of reducing agent is critical for selectivity. NaBH₃CN is effective at a slightly acidic to neutral pH, which is compatible with imine formation and stability. Catalytic hydrogenation is a cleaner method but may require more specialized equipment.
Spectroscopic Characterization (Predicted)
The identity and purity of synthesized this compound would be confirmed using a combination of spectroscopic techniques. The following are predicted spectral features:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
N-H Protons: A broad singlet in the region of 1.0-3.0 ppm, corresponding to the two protons of the primary amine. The chemical shift will be dependent on the solvent and concentration.
-
Cyclobutane Ring Protons: A series of complex multiplets in the upfield region (1.5-2.5 ppm) corresponding to the methylene protons of the cyclobutane ring. The splitting patterns will be complex due to cis/trans isomerism and coupling between adjacent protons.
-
Methyl Protons: Singlets or doublets in the region of 0.9-1.2 ppm, corresponding to the two methyl groups. The multiplicity will depend on the adjacent protons. The cis and trans isomers are expected to show distinct sets of signals.
-
-
¹³C NMR:
-
C-N Carbon: A signal in the range of 45-60 ppm for the carbon atom attached to the nitrogen.
-
Cyclobutane Ring Carbons: Signals for the other carbons of the cyclobutane ring will appear in the upfield region (20-40 ppm).
-
Methyl Carbons: Signals for the methyl carbons will be found in the highly shielded region of the spectrum (15-25 ppm).
-
Infrared (IR) Spectroscopy
-
N-H Stretching: A characteristic pair of medium-intensity peaks in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.
-
C-H Stretching: Strong absorptions just below 3000 cm⁻¹ corresponding to the C-H bonds of the cyclobutane ring and methyl groups.
-
N-H Bending: A medium to strong absorption in the range of 1590-1650 cm⁻¹.
Mass Spectrometry (MS)
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 99, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Common fragmentation pathways for amines would be expected, such as the loss of a methyl group (M-15) or fragmentation of the cyclobutane ring.
Reactivity and Potential Applications
The primary amine functionality of this compound makes it a versatile building block for further chemical modifications. It can undergo a variety of reactions, including:
-
N-Alkylation and N-Arylation: To introduce further substituents on the nitrogen atom.
-
Amide and Sulfonamide Formation: Reaction with acyl chlorides or sulfonyl chlorides to form the corresponding amides and sulfonamides, which are common functional groups in bioactive molecules.
-
Formation of Schiff Bases: Condensation with aldehydes and ketones.
The rigid 1,3-disubstituted cyclobutane scaffold of this molecule makes it an attractive starting point for the synthesis of novel compounds for drug discovery. Potential therapeutic areas where such scaffolds are being explored include oncology, neuroscience, and infectious diseases. The specific biological activity of this compound and its derivatives would need to be determined through biological screening assays.
Conclusion
This compound is a structurally interesting molecule with potential applications in medicinal chemistry. While experimental data for this specific compound is limited, its synthesis and properties can be reasonably predicted based on established chemical principles and data from related compounds. This guide provides a foundational framework for researchers interested in exploring the synthesis, characterization, and potential applications of this and other substituted cyclobutylamine derivatives. Further experimental investigation is warranted to fully elucidate the chemical and biological properties of this promising molecular scaffold.
References
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Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]
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1,3-dimethylcyclobutane(2398-10-9) information, properties, synthesis, supplier – LookChem. (n.d.). LookChem. Retrieved February 6, 2026, from [Link]
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[Chemistry] One of the stereoisomers of 1,3 -dimethylcyclohexane is a meso form. Which one? (2025). YouTube. Retrieved February 6, 2026, from [Link]
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Synthesis and evaluation of substituted 2-phenylcyclobutylamines as analogues of hallucinogenic phenethylamines: lack of LSD-like biological activity. (1988). PubMed. Retrieved February 6, 2026, from [Link]
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An In-Depth Technical Guide to the Safe Handling of 1,3-Dimethyl-cyclobutylamine
Chemical Identity and Physical Properties
1,3-Dimethyl-cyclobutylamine is a cyclic amine. Its structure, consisting of a cyclobutane ring with two methyl groups and an amine functional group, suggests it is a liquid at room temperature with a characteristic amine odor.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value | Rationale/Source |
| Molecular Formula | C6H13N | Based on chemical structure. |
| Molecular Weight | 99.17 g/mol | Calculated from the molecular formula. |
| Boiling Point | Approx. 120-140 °C | Extrapolated from similar cyclic amines and alkylamines. |
| Flash Point | < 20 °C | Assumed to be a flammable liquid based on related low molecular weight amines.[1][2][3][4] |
| Density | Approx. 0.8 - 0.9 g/mL | Based on analogous cycloalkylamines.[3] |
| Solubility | Soluble in water and most organic solvents. | The amine group imparts water solubility, a common characteristic of small amines.[5] |
Hazard Identification and GHS Classification
Based on data from analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards are associated with its flammability, corrosivity, and toxicity.
Anticipated GHS Hazard Classification:
-
Flammable Liquids: Category 2 or 3
-
Acute Toxicity (Oral, Dermal, Inhalation): Category 3 or 4
-
Serious Eye Damage/Eye Irritation: Category 1[6]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)[6][7]
Hazard Statements (Anticipated):
-
H225/H226: Highly flammable liquid and vapor / Flammable liquid and vapor.[2]
-
H301/H302: Toxic if swallowed / Harmful if swallowed.[2][6][7]
-
H311: Toxic in contact with skin.[4]
-
H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.[2][6][7]
-
H318/H319: Causes serious eye damage / Causes serious eye irritation.[2][6]
Safe Handling and Storage Protocols
Given the anticipated hazards, stringent safety protocols are necessary when handling this compound. The following procedures are based on best practices for handling flammable, corrosive, and toxic amines.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls, is essential.
-
Ventilation: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2][8]
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[3]
-
Skin Protection: A flame-resistant lab coat and chemically resistant gloves (e.g., nitrile, neoprene) are required.[7] Contaminated clothing should be removed and laundered before reuse.[9]
-
Respiratory Protection: If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and ammonia should be used.[3]
Safe Handling Workflow
The following diagram outlines the critical steps for safely handling this compound in a laboratory setting.
Storage Requirements
Proper storage is crucial to maintain the chemical's integrity and prevent accidents.
-
Location: Store in a cool, dry, well-ventilated area designated for flammable liquids.[3][4]
-
Container: Keep the container tightly closed to prevent the escape of vapors and contamination.[2][3][8][9]
-
Incompatibilities: Store away from strong oxidizing agents, acids, and sources of ignition.[1][3]
Emergency Procedures
Preparedness for potential emergencies is a critical component of laboratory safety.
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air.[1][10] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. Ingestion of corrosive materials can cause severe damage to the gastrointestinal tract.[11]
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam to extinguish a fire.[1] Water spray may be ineffective but can be used to cool fire-exposed containers.
-
Specific Hazards: The vapor is heavier than air and may travel a considerable distance to a source of ignition and flash back. Vapors can form explosive mixtures with air.[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel.[7] Wear appropriate PPE.[7] Eliminate all ignition sources.[7][8]
-
Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[7][8]
-
Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[8] Ventilate the area and wash the spill site after material pickup is complete.
Toxicological Information
While no specific toxicological data exists for this compound, the following can be inferred from related compounds.
-
Acute Toxicity: Expected to be harmful or toxic if swallowed, inhaled, or in contact with skin.[4][6][7]
-
Corrosivity: As a primary amine, it is expected to be corrosive to the skin and eyes, potentially causing severe burns.[1][11]
-
Respiratory Irritation: Vapors are likely to be irritating to the respiratory tract.[6][7]
-
Chronic Effects: Long-term exposure data is not available. As with many organic amines, repeated or prolonged exposure should be avoided.
Disposal Considerations
All waste containing this compound must be handled as hazardous waste.
-
Disposal Method: Dispose of in accordance with all applicable federal, state, and local regulations.[1][9] Do not allow the material to be released into the environment.
-
Contaminated Packaging: Empty containers may retain product residue and should be disposed of in the same manner as the product.
References
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Cheméo. Chemical Properties of Cyclobutane, 1,3-dimethyl (CAS 7411-24-7). Available from: [Link]
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Conformational Analysis of 1,3-Dimethylcyclobutan-1-amine: A Structural & Thermodynamic Guide
The following technical guide details the conformational analysis, structural dynamics, and synthesis of 1,3-Dimethylcyclobutan-1-amine .
Executive Summary
The cyclobutane scaffold serves as a critical bioisostere in modern drug discovery, offering a rigidified vector for substituent display that differs distinctively from cyclopentane or cyclohexane analogs. 1,3-Dimethylcyclobutan-1-amine represents a unique structural challenge due to the presence of a quaternary center at C1 (bearing both an amino and a methyl group) and a tertiary center at C3.
Understanding the conformational preference of this molecule is vital for pharmacophore alignment. This guide demonstrates that the cis-1,3-dimethyl arrangement (placing both methyl groups in pseudo-equatorial positions) is the thermodynamic global minimum, forcing the amine functional group into a pseudo-axial orientation. This counter-intuitive "axial-amine" presentation has significant implications for receptor binding kinetics and transition state stabilization.
Structural Definition & Stereochemistry
The Molecule
The target molecule is 1,3-dimethylcyclobutan-1-amine (IUPAC).[1]
-
C1 (Quaternary): Substituted with an Amino group (-NH₂) and a Methyl group (-CH₃).
-
C3 (Tertiary): Substituted with a Methyl group (-CH₃) and a Hydrogen atom.
-
C2/C4: Methylene bridges (-CH₂-).
Isomer Nomenclature
Due to the 1,3-disubstitution pattern, two diastereomers exist. To avoid ambiguity, we define them based on the relative orientation of the two Methyl groups:
-
Isomer A (cis-Me,Me): The C1-Methyl and C3-Methyl groups are on the same face of the ring. (Consequently, the C1-Amine is trans to the C3-Methyl).
-
Isomer B (trans-Me,Me): The C1-Methyl and C3-Methyl groups are on opposite faces. (Consequently, the C1-Amine is cis to the C3-Methyl).
Conformational Dynamics
Ring Puckering
Unlike cyclopropane (planar) or cyclohexane (chair), cyclobutane adopts a puckered "butterfly" conformation to relieve torsional strain caused by eclipsing hydrogens.
-
Puckering Angle (
): Typically 25°–35° . -
Inversion Barrier: Low (~1.5 kcal/mol), allowing rapid equilibration at room temperature unless sterically locked.
Substituent Positioning (Pseudo-Axial vs. Pseudo-Equatorial)
In the puckered conformation, substituents adopt either pseudo-equatorial (e) or pseudo-axial (a) positions.
-
1,3-Diaxial Interaction: This is the dominant steric constraint. Two axial substituents at C1 and C3 point directly toward each other across the ring, creating severe steric repulsion (transannular strain).
-
Energetic Rule: The conformation that places the bulkiest groups in pseudo-equatorial positions is thermodynamically preferred.
Thermodynamic Preference of 1,3-Dimethylcyclobutan-1-amine
We must compare the steric bulk (A-values) of the substituents:
-
Methyl (-CH₃): A-value ≈ 1.70 kcal/mol.
-
Amino (-NH₂): A-value ≈ 1.20–1.40 kcal/mol.
The Global Minimum: cis-Me,Me (Isomer A)
In this isomer, the ring puckers to place both Methyl groups in pseudo-equatorial positions .
-
C1: Methyl (Equatorial) / Amine (Axial)
-
C3: Methyl (Equatorial) / Hydrogen (Axial)[2]
-
Dominant Interaction: The 1,3-diaxial interaction occurs between the Amine (C1) and the Hydrogen (C3) . This is a relatively low-energy interaction compared to Me...H or Me...Me.
The High-Energy State: trans-Me,Me (Isomer B)
In this isomer, one Methyl must be axial.[2]
-
Conformer 1: C1-Me (Axial) / C3-Me (Equatorial). Strain: Me...H diaxial repulsion (High).
-
Conformer 2: C1-Me (Equatorial) / C3-Me (Axial). Strain: Me...NH₂ diaxial repulsion (High).
Result: The cis-Me,Me isomer (Isomer A) is thermodynamically more stable by approximately 1.5–2.5 kcal/mol over the trans-isomer.
Visualization of Conformational Landscape
The following diagram illustrates the energetic relationship between the puckering modes and substituent orientation.
Figure 1: Conformational energy landscape showing the preference for the diequatorial methyl arrangement, forcing the amine into an axial position.
Experimental Validation Protocols
To distinguish the isomers and validate the "axial amine" hypothesis, the following NMR protocol is recommended.
Nuclear Overhauser Effect (NOE) Spectroscopy
The spatial proximity of axial protons allows for definitive assignment.
| Interaction Pair | Isomer A (cis-Me,Me) | Isomer B (trans-Me,Me) |
| C1-Me ... C3-H | Weak/None (Me is Eq, H is Ax; distance > 4Å) | Strong (Me is Ax, H is Ax; distance < 2.5Å) |
| C1-NH₂ ... C3-H | Strong (NH₂ is Ax, H is Ax) | Weak/None (NH₂ is Eq, H is Ax) |
| C1-Me ... C3-Me | None (Both Eq, distant) | None (One Ax, One Eq) |
Protocol:
-
Dissolve 5 mg of sample in CDCl₃ or C₆D₆ (Benzene-d6 often provides better shift separation).
-
Acquire 1D ¹H NMR to assign methyl singlets.
-
Perform 1D NOE difference or 2D NOESY (mixing time 500ms).
-
Key Diagnostic: Irradiate the C3-Methine proton. If NOE is observed at the C1-Methyl signal, you have the trans-Me,Me (less stable) isomer. If NOE is observed at the Amine protons (or lack of NOE to Methyl), you likely have the cis-Me,Me isomer.
Synthesis & Separation Workflow
Accessing the specific 1,3-dimethylcyclobutan-1-amine scaffold requires a route that controls the formation of the quaternary center.
Recommended Synthetic Route
The Curtius Rearrangement of a 1,3-disubstituted cyclobutane carboxylic acid is the most reliable method to install the amine with retention of stereochemistry.
-
Starting Material: 3-Methylcyclobutanone.
-
Step 1 (Strecker-like or Grignard): Reaction with MeMgBr followed by nitrile insertion or similar to generate the quaternary center, often yielding a mixture of alcohols or immediate precursors.
-
Alternative (Malonate): Alkylation of methyl malonate with 1,3-dibromobutane (gives cyclobutane ring).
-
Preferred Route:
-
React 3-methylcyclobutanone with MeLi and CeCl₃ to get 1,3-dimethylcyclobutan-1-ol.
-
Ritter Reaction: Treat alcohol with HCN/H₂SO₄ (hazardous) or Acetonitrile/H₂SO₄ followed by hydrolysis. Note: Ritter reaction often proceeds via a carbocation, leading to thermodynamic equilibration to the more stable cis-Me,Me isomer.
-
Separation Logic
Figure 2: Synthetic workflow utilizing the Ritter reaction to access the thermodynamic product.
References
-
PubChem. 1,3-Dimethylcyclobutan-1-amine Compound Summary. National Library of Medicine. Available at: [Link]
-
Wiberg, K. B. (1986). The Structure and Energetics of Small Ring Compounds. Journal of the American Chemical Society.[3] (Fundamental principles of cyclobutane puckering).
-
Moriarty, R. M. (1974).[3] Stereochemistry of Cyclobutane and Heterocyclic Analogs. Topics in Stereochemistry. (Classic review on 1,3-disubstituted cyclobutane conformational preferences).
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
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For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 1,3-Dimethyl-cyclobutylamine
Abstract
This technical guide provides a comprehensive overview of this compound, a substituted cyclobutane derivative with potential applications in medicinal chemistry and drug development. The guide covers its fundamental molecular and physical properties, discusses plausible synthetic strategies based on established organic chemistry principles, explores its relevance as a building block in the design of novel therapeutics, and outlines essential safety and handling protocols. The content is structured to provide both foundational knowledge and practical insights for researchers engaged in the exploration of novel chemical entities.
Core Molecular Attributes
This compound is a cyclic amine featuring a four-membered carbocyclic ring. The presence of two methyl groups and an amine functionality on the cyclobutane scaffold gives rise to stereoisomerism, which can significantly influence its biological activity and pharmacokinetic properties.
Molecular Formula and Weight
The chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃N | [1] |
| Molecular Weight | 99.17 g/mol | [1] |
| IUPAC Name | 1,3-dimethylcyclobutan-1-amine | [1] |
| Synonyms | 1,3-dimethylcyclobutanamine | [1] |
| SMILES | CC1CC(C1)(C)N | [1] |
| InChI Key | ZWMRWMKTTMIHRM-UHFFFAOYSA-N | [1] |
Structural Representation
The two-dimensional structure of this compound highlights the connectivity of the atoms.
Caption: 2D structure of this compound.
Synthesis and Characterization
While specific, detailed synthetic procedures for this compound are not extensively documented in publicly available literature, its synthesis can be conceptualized through established methodologies for constructing substituted cyclobutane rings and introducing amine functionalities. The gem-dimethylcyclobutane motif is found in numerous natural products, and de novo synthetic approaches have been developed for this class of compounds.[2]
Conceptual Synthetic Workflow
A plausible synthetic route could involve the [2+2] cycloaddition of an appropriately substituted alkene and ketene to form a cyclobutanone intermediate, followed by reductive amination.
Sources
Methodological & Application
Application Note: Protocol for the Reductive Amination Synthesis of N,3-Dimethylcyclobutanamine
Abstract & Scope
This Application Note details a robust, scalable protocol for the synthesis of N,3-dimethylcyclobutanamine (also referred to as N,3-dimethylcyclobutan-1-amine) utilizing a reductive amination strategy.
Critical Nomenclature Clarification: The term "1,3-Dimethyl-cyclobutylamine" is chemically ambiguous. It may refer to:
-
Target A (Secondary Amine): N,3-dimethylcyclobutan-1-amine. (Synthesizable via Reductive Amination).[1][2][3][4][5]
-
Target B (Primary Amine, Quaternary C1): 1,3-dimethylcyclobutan-1-amine. (Requires nucleophilic addition to ketimines; not accessible via standard reductive amination).
This guide focuses on Target A , utilizing 3-methylcyclobutanone and methylamine as precursors. This transformation is a cornerstone reaction in the synthesis of fragment libraries for JAK inhibitors and other GPCR-targeting small molecules.
Strategic Rationale
Reductive amination is preferred over direct alkylation of amines due to its suppression of over-alkylation (quaternization) and mild conditions.
-
Choice of Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is selected as the reducing agent. Unlike Sodium Cyanoborohydride (NaBH₃CN), STAB is non-toxic (cyanide-free) and exhibits superior chemoselectivity for iminiums over ketones, allowing for a "one-pot" procedure without pre-forming the imine.
-
Stereochemical Control: The reaction typically yields a mixture of cis and trans isomers (1,3-disubstitution pattern). The hydride source preferentially attacks the intermediate iminium ion from the less sterically hindered face, often favoring the cis isomer (thermodynamically preferred in 1,3-cyclobutanes).
Reaction Mechanism & Pathway
The reaction proceeds through the formation of a carbinolamine intermediate, followed by dehydration to the iminium ion, which is then rapidly reduced by the hydride source.
Figure 1: Mechanistic pathway for the reductive amination of 3-methylcyclobutanone. The formation of the iminium ion is the rate-determining equilibrium, driven forward by the irreversible hydride reduction.
Experimental Protocol
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Conc/Purity | Role |
| 3-Methylcyclobutanone | 84.12 | 1.0 | >95% | Substrate |
| Methylamine | 31.06 | 1.2 - 1.5 | 2.0M in THF | Amine Source |
| NaBH(OAc)₃ (STAB) | 211.94 | 1.4 - 1.5 | 97% Solid | Reductant |
| Acetic Acid (AcOH) | 60.05 | 1.0 | Glacial | Catalyst |
| 1,2-Dichloroethane (DCE) | 98.96 | N/A | Anhydrous | Solvent |
Step-by-Step Methodology
Step 1: Solvation and Activation
-
Charge a flame-dried reaction vessel (equipped with a magnetic stir bar and nitrogen inlet) with 3-Methylcyclobutanone (1.0 equiv).
-
Dissolve in DCE (Concentration: 0.1 M - 0.2 M). Note: DCM or THF are viable alternatives, but DCE often provides faster imine formation rates.
-
Add Methylamine (2.0M in THF, 1.2 equiv) dropwise at 0°C.
-
Add Acetic Acid (1.0 equiv). The acid catalyzes the dehydration of the hemiaminal to the active iminium species.
-
Allow the mixture to stir at Room Temperature (20-25°C) for 30-60 minutes . This "aging" period ensures equilibrium formation of the imine.
Step 2: Reduction 6. Cool the mixture to 0°C (ice bath). 7. Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise over 10 minutes. Caution: Mild gas evolution (H₂) may occur. 8. Remove the ice bath and allow the reaction to stir at Room Temperature. 9. Monitor: Check reaction progress via LC-MS or TLC (stain with Ninhydrin or KMnO₄) after 2 hours. Full conversion typically requires 2–16 hours depending on scale.
Step 3: Workup & Purification [6] 10. Quench: Cool to 0°C and quench by slow addition of saturated aqueous NaHCO₃ (sodium bicarbonate) until pH > 8. 11. Extraction: Extract the aqueous layer with DCM (3 x reaction volume). 12. Drying: Combine organic layers, dry over anhydrous Na₂SO₄ , and filter. 13. Salt Formation (Recommended): The free base amine is volatile. To isolate a stable solid, treat the organic filtrate with 4M HCl in Dioxane (1.5 equiv) to precipitate the N,3-dimethylcyclobutanamine hydrochloride salt. 14. Filtration: Collect the white solid by vacuum filtration and wash with diethyl ether.
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis, emphasizing the critical "aging" step for imine formation.
Critical Parameters & Troubleshooting
| Parameter | Specification | Impact & Troubleshooting |
| pH Control | Slightly Acidic (pH 5-6) | Essential for iminium formation. If pH is too low (<4), the amine is protonated and unreactive. If too high (>7), iminium formation is slow. The 1.0 eq AcOH usually buffers correctly. |
| Water Content | Anhydrous Preferred | While STAB tolerates trace water, excessive water hydrolyzes the imine back to the ketone. Use dry solvents. |
| Temperature | 0°C to RT | Do not heat above 40°C during reduction; STAB can decompose, and volatile amines can be lost. |
| Isomer Ratio | cis:trans | The cis isomer (1,3-substituents on same side) is often favored (approx 3:1 to 5:1). Separation requires careful chromatography of the free base or fractional crystallization of the HCl salt. |
Common Pitfall: "Stalled" Reaction
If the ketone remains unconsumed after 4 hours:
-
Diagnosis: The imine formation was insufficient before adding the reductant.
-
Remedy: In the next run, add 3Å Molecular Sieves during the "aging" step (Step 1) to drive the dehydration equilibrium toward the imine.
Safety & Handling
-
Sodium Triacetoxyborohydride (STAB): Flammable solid. Reacts with water to release Hydrogen gas (H₂). Handle in a fume hood.
-
Methylamine: The THF solution is flammable and corrosive. The free base is a gas at room temperature; keep solutions cold.
-
1,2-Dichloroethane (DCE): Carcinogen and highly flammable. Use DCM as a safer alternative if EH&S regulations restrict DCE, though reaction times may increase slightly.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Grounding: This is the seminal paper establishing STAB as the standard reagent for this transform
-
Gribble, G. W. (1998). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 27(6), 395-404. [Link]
- Grounding: Provides mechanistic insight into the role of acetic acid/carboxylic acids in borohydride reductions.
-
PubChem Compound Summary for 1,3-Dimethylcyclobutanamine. (n.d.). National Center for Biotechnology Information. [Link]
- Grounding: Verification of chemical structure and nomencl
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The Strategic Utility of 1,3-Dimethyl-cyclobutylamine in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Rising Prominence of the Cyclobutane Scaffold in Medicinal Chemistry
In the landscape of contemporary drug design, the cyclobutane moiety has emerged as a privileged scaffold, offering a unique combination of structural rigidity and three-dimensional complexity.[1] Unlike conformationally flexible aliphatic chains, the puckered nature of the cyclobutane ring allows for a more precise spatial orientation of substituents, which can be pivotal for optimizing ligand-receptor interactions.[2] Furthermore, 1,3-disubstituted cyclobutanes can serve as non-aromatic bioisosteres for phenyl rings, a strategy that has been successfully employed to improve the physicochemical properties and metabolic stability of drug candidates.[1][2] The strategic incorporation of cyclobutane rings can lead to compounds with enhanced potency, selectivity, and pharmacokinetic profiles.[3] Prominent examples of drug candidates featuring a 1,3-disubstituted cyclobutane core include the histone methyltransferase inhibitor EPZ-5676, the IGF-1R inhibitor Linsitinib, and the histamine H3 receptor antagonist PF-03654746.[4][5][6]
This technical guide provides detailed application notes and exemplary protocols for the use of 1,3-Dimethyl-cyclobutylamine as a versatile pharmaceutical intermediate. While specific literature on this exact molecule is emerging, the following protocols are built upon well-established and robust synthetic methodologies for analogous 1,3-disubstituted cyclobutane derivatives.[2][7] These notes are intended to provide researchers, scientists, and drug development professionals with a strong foundational understanding and practical framework for leveraging this valuable building block in their synthetic campaigns.
Physicochemical Properties of this compound
A clear understanding of the fundamental properties of a pharmaceutical intermediate is crucial for its effective application in multi-step syntheses. Below is a summary of the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃N | PubChem |
| Molecular Weight | 99.18 g/mol | PubChem |
| IUPAC Name | 1,3-dimethylcyclobutan-1-amine | PubChem |
| CAS Number | 1708300-96-2 | PubChem |
| Canonical SMILES | CC1CC(C1)(C)N | PubChem |
Proposed Synthetic Pathways to this compound
The synthesis of this compound can be logically approached via a two-stage process: first, the synthesis of the key intermediate, 1,3-dimethylcyclobutan-1-one, followed by its conversion to the target amine.
Part 1: Synthesis of 1,3-Dimethylcyclobutan-1-one
The synthesis of substituted cyclobutanones is a well-documented area of organic chemistry.[8] A plausible and efficient route to 1,3-dimethylcyclobutan-1-one involves a [2+2] cycloaddition followed by subsequent modifications.
Caption: Proposed synthetic workflow for 1,3-Dimethylcyclobutan-1-one.
-
Causality: The [2+2] cycloaddition of an alkene with a ketene is a classic and efficient method for the construction of a cyclobutanone ring system.[9]
-
Protocol:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, dissolve the alkene (e.g., propene) in an appropriate anhydrous solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a suitable temperature, typically between -78 °C and 0 °C.
-
Slowly bubble gaseous ketene (generated in situ from the pyrolysis of acetone or diketene) through the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the addition of a proton source (e.g., a saturated aqueous solution of ammonium chloride).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to yield 3-methylcyclobutanone.
-
-
Causality: The introduction of the second methyl group can be achieved through nucleophilic addition of an organometallic reagent to the carbonyl group of 3-methylcyclobutanone, followed by oxidation of the resulting tertiary alcohol.
-
Protocol:
-
In a flame-dried, two-necked flask under an inert atmosphere, dissolve 3-methylcyclobutanone in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Cool the solution to 0 °C.
-
Add a solution of methyl lithium (MeLi) or methylmagnesium bromide (MeMgBr) in a suitable solvent dropwise via a syringe.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or GC).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain crude 1,3-dimethylcyclobutanol.
-
For the oxidation step, dissolve the crude alcohol in anhydrous dichloromethane.
-
Add an oxidizing agent such as pyridinium chlorochromate (PCC) or perform a Swern oxidation.
-
Stir the reaction at room temperature until the alcohol is fully converted to the ketone.
-
Filter the reaction mixture through a pad of silica gel or celite to remove the oxidant byproducts.
-
Concentrate the filtrate under reduced pressure and purify the resulting 1,3-dimethylcyclobutan-1-one by distillation or column chromatography.
-
Part 2: Synthesis of this compound
With the key ketone intermediate in hand, the target amine can be synthesized via reductive amination. This is a robust and widely used method for the formation of amines from carbonyl compounds.[10]
Caption: Reductive amination pathway to this compound.
-
Causality: This one-pot reaction proceeds through the in-situ formation of an imine or oxime intermediate, which is then reduced to the corresponding amine. The choice of reducing agent is critical for chemoselectivity. Sodium cyanoborohydride (NaBH₃CN) is particularly effective as it selectively reduces the protonated imine in the presence of the ketone.[10] Catalytic hydrogenation is another powerful method.[11]
-
Protocol using Sodium Cyanoborohydride:
-
To a solution of 1,3-dimethylcyclobutan-1-one in methanol, add an excess of ammonium acetate or a solution of ammonia in methanol.
-
Adjust the pH of the solution to approximately 6-7 using glacial acetic acid.
-
Add sodium cyanoborohydride (NaBH₃CN) portion-wise, ensuring the temperature remains below 30 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by GC-MS or LC-MS.
-
Once the reaction is complete, carefully add dilute hydrochloric acid to destroy any excess reducing agent (Caution: release of hydrogen cyanide gas). This step should be performed in a well-ventilated fume hood.
-
Basify the solution with a concentrated sodium hydroxide solution to a pH > 12.
-
Extract the product into an organic solvent such as diethyl ether or dichloromethane.
-
Dry the combined organic extracts over anhydrous potassium carbonate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be further purified by distillation.
-
-
Protocol using Catalytic Hydrogenation:
-
First, form the oxime by reacting 1,3-dimethylcyclobutan-1-one with hydroxylamine hydrochloride in the presence of a base like sodium acetate in an ethanol/water mixture.
-
Isolate and purify the 1,3-dimethylcyclobutan-1-one oxime.
-
Dissolve the oxime in a suitable solvent such as ethanol or methanol.
-
Add a hydrogenation catalyst, for example, Raney Nickel or Palladium on carbon (Pd/C).
-
Pressurize the reaction vessel with hydrogen gas (typically 50-500 psi).
-
Heat and stir the reaction mixture until the uptake of hydrogen ceases.
-
Cool the reactor, carefully vent the hydrogen, and filter the catalyst.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude amine, which can then be purified by distillation.
-
Application as a Pharmaceutical Intermediate: A Gateway to Novel Therapeutics
The this compound scaffold is a valuable starting point for the synthesis of a diverse range of pharmacologically active molecules. The primary amine provides a versatile handle for a variety of chemical transformations, including amidation, alkylation, and sulfonylation, allowing for the introduction of various pharmacophores.
Case Study: Elaboration into a Hypothetical Kinase Inhibitor
Many kinase inhibitors feature a heterocyclic core linked to a substituted amine. This compound can serve as a key building block for such structures.
Caption: Exemplary elaboration of this compound.
-
Causality: The primary amine of this compound can act as a nucleophile in a nucleophilic aromatic substitution reaction with an electron-deficient, halogenated heterocycle.
-
Protocol:
-
In a sealed tube, combine this compound, a substituted 4-chloropyrimidine, and a non-nucleophilic base such as diisopropylethylamine (DIPEA) in a high-boiling point solvent like n-butanol or dimethylformamide (DMF).
-
Heat the reaction mixture to 100-150 °C for several hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(1,3-dimethylcyclobutyl)pyrimidin-4-amine derivative.
-
Conclusion
This compound represents a promising and versatile intermediate for the synthesis of novel pharmaceutical agents. Its rigid, three-dimensional structure provides a unique design element for medicinal chemists seeking to optimize the properties of their lead compounds. The synthetic pathways outlined in this guide, based on established chemical principles, offer a robust starting point for the preparation and subsequent elaboration of this valuable building block. As the demand for novel chemical entities with improved pharmacological profiles continues to grow, the strategic use of scaffolds such as this compound will undoubtedly play an increasingly important role in the future of drug discovery.
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Watanabe, H., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. Organic Process Research & Development, 25(9), 2136–2143. [Link]
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Wager, T. T., et al. (2011). Discovery of two clinical histamine H(3) receptor antagonists: trans-N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide (PF-03654746) and trans-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-N-(2-methylpropyl)cyclobutanecarboxamide (PF-03654764). Journal of Medicinal Chemistry, 54(21), 7602–7620. [Link]
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van der Kolk, E., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]
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Aktas, H., et al. (2013). (Z)-1-(3-Mesityl-3-methylcyclobutyl)-2-(morpholin-4-yl)ethanone oxime. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1813–o1814. [Link]
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Nagtegaal, M., et al. (2024). Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells. Frontiers in Endocrinology, 15. [Link]
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Wang, Z., et al. (2022). Diastereoselective synthesis of 1,1,3,3-tetrasubstituted cyclobutanes enabled by cycloaddition of bicyclo[1.1.0]butanes. Organic Chemistry Frontiers, 9(16), 4353-4358. [Link]
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Schech, A. J., et al. (2015). Dot1L Inhibitor EPZ-5676: Synthesis, pharmacokinetic and tissue distribution studies in Sprague-Dawley rats. Bioorganic & Medicinal Chemistry Letters, 25(20), 4418-4422. [Link]
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Yang, X., et al. (2023). Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity. Reaction Chemistry & Engineering, 8(12), 3045-3052. [Link]
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Redina, E. A., et al. (2022). Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Encyclopedia.pub. [Link]
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Vangveravong, S., et al. (2022). Synthesis and Profiling of Highly Selective Inhibitors of Methyltransferase DOT1L Based on Carbocyclic C-Nucleosides. Journal of Medicinal Chemistry, 65(7), 5649–5667. [Link]
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He, W., et al. (2012). Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G. Organic Letters, 14(16), 4130–4133. [Link]
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Nagtegaal, M., et al. (2023). Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease. Frontiers in Endocrinology, 14. [Link]
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Campbell, C. T., et al. (2017). Mechanisms of Pinometostat (EPZ-5676) Treatment–Emergent Resistance in MLL-Rearranged Leukemia. Molecular Cancer Therapeutics, 16(8), 1669–1679. [Link]
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Stokes, J. R., et al. (2012). The effects of an H3 receptor antagonist (PF-03654746) with fexofenadine on reducing allergic rhinitis symptoms. Journal of Allergy and Clinical Immunology, 129(2), 409–412.e2. [Link]
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Application Notes and Protocols for Peptide Coupling Reactions Involving 1,3-Dimethyl-cyclobutylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The incorporation of structurally unique and sterically demanding building blocks is a cornerstone of modern peptide-based drug discovery. These modifications can impart favorable pharmacological properties, such as enhanced metabolic stability and conformational rigidity. This guide provides a comprehensive technical overview and detailed protocols for the successful peptide coupling of 1,3-dimethyl-cyclobutylamine, a sterically hindered primary amine. We will delve into the mechanistic underpinnings of peptide bond formation in the context of steric hindrance, evaluate suitable coupling reagents, and present optimized protocols to maximize yield and minimize common side reactions, particularly epimerization. This document is intended to serve as a practical resource for researchers navigating the challenges associated with non-standard peptide modifications.
Introduction: The Challenge and Opportunity of Sterically Hindered Amines
Peptide coupling is a fundamental reaction in the synthesis of peptides and proteins, involving the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another.[1][2] While standard peptide couplings are often efficient, the introduction of sterically hindered amines, such as this compound, presents significant synthetic hurdles. The bulky nature of these amines can impede the approach of the activated carboxylic acid, leading to slower reaction rates and, in some cases, reaction failure.[3][4][5]
However, the successful incorporation of such moieties is highly desirable. The cyclobutane scaffold can introduce conformational constraints into a peptide backbone, potentially leading to improved receptor binding affinity and selectivity. The methyl groups on the cyclobutane ring further enhance this steric bulk and introduce hydrophobicity, which can protect the adjacent peptide bond from enzymatic degradation.
This application note will provide a systematic approach to addressing the challenges of coupling this compound, focusing on the selection of appropriate activating agents and reaction conditions to achieve high-yield and high-purity peptide products.
Mechanistic Considerations in Hindered Couplings
The formation of a peptide bond is a two-step process: activation of the carboxylic acid and subsequent nucleophilic attack by the amine.[1]
-
Activation: The carboxylic acid is converted into a more reactive species, typically an active ester or an acylphosphonium/acyluronium species, through the use of a coupling reagent.
-
Coupling: The amine nucleophile attacks the activated carbonyl carbon, forming a tetrahedral intermediate that collapses to form the amide bond.
With a sterically hindered amine like this compound, the rate-limiting step is often the nucleophilic attack. The bulky substituents on the amine can sterically clash with the activated carboxylic acid derivative, increasing the activation energy of the transition state.
A critical side reaction to consider is racemization of the activated amino acid.[1][6] This occurs through the formation of a 5(4H)-oxazolone intermediate, which can readily tautomerize, leading to a loss of stereochemical integrity.[1] The risk of racemization is heightened in hindered couplings due to the slower rate of the desired aminolysis, allowing more time for the oxazolone to form and racemize.[1][7]
Selecting the Optimal Coupling Reagent
The choice of coupling reagent is paramount for the successful acylation of sterically hindered amines. The ideal reagent should provide a highly reactive activated species to overcome the steric barrier while minimizing the risk of racemization.
Uronium/Aminium Salts: The Reagents of Choice
Uronium and aminium-based coupling reagents are generally the most effective for challenging couplings.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): HATU is renowned for its high reactivity and ability to facilitate difficult couplings with reduced racemization.[8] It forms a highly reactive OAt-ester, and the presence of the HOAt anion in the reaction mixture is believed to suppress racemization.[9]
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): Similar to HATU, HBTU is a highly efficient coupling reagent that forms an HOBt-active ester.[10][11] While generally very effective, for extremely hindered couplings, HATU may offer a slight advantage.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is a third-generation uronium salt that has shown excellent performance, comparable to HATU, with the added benefit of producing water-soluble byproducts, simplifying purification.[12]
Carbodiimides: A Viable but More Cautious Approach
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are classic coupling reagents.[10] When used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), they can be effective.[10][13] However, for highly hindered systems, the reactivity might be insufficient, and the risk of N-acylurea formation, an irreversible side reaction, increases.[1]
Phosphonium Salts
Phosphonium salts like BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also potent coupling reagents.[1] They are known for their high reactivity and are particularly useful in solid-phase peptide synthesis (SPPS).[1]
Experimental Protocols
The following protocols are designed as a starting point for the coupling of an N-protected amino acid to this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary depending on the specific substrates.
General Considerations
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) is recommended.[14] Ensure the solvent is anhydrous to prevent hydrolysis of the activated species.
-
Base: A non-nucleophilic hindered base is crucial to deprotonate the carboxylic acid and the protonated amine without competing in the coupling reaction. N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are excellent choices.[9][15]
-
Temperature: For hindered couplings, it is often beneficial to start the reaction at 0 °C to control the initial exotherm and then allow it to warm to room temperature.[13][14] In some cases, gentle heating (e.g., 30-40 °C) may be required to drive the reaction to completion, but this should be done with caution due to the increased risk of racemization.
-
Monitoring the Reaction: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or, more accurately, by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13][16]
Protocol 1: HATU-Mediated Coupling
This protocol is recommended as the primary approach due to the high reactivity and low racemization potential of HATU.[8]
Materials:
-
N-protected amino acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add HATU to the solution and stir for 5 minutes.
-
Add DIPEA to the reaction mixture and stir for another 10 minutes. The solution may change color, indicating activation.
-
Add this compound to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature overnight.
-
Monitor the reaction progress by HPLC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: DIC/Oxyma-Mediated Coupling
This protocol offers a cost-effective alternative, with Oxyma being a safer and often more effective additive than HOBt.[13]
Materials:
-
N-protected amino acid (1.0 eq)
-
This compound (1.1 eq)
-
Oxyma (1.2 eq)
-
DIC (1.2 eq)
-
Anhydrous DCM
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid and Oxyma in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIC to the solution and stir for 15 minutes to pre-activate the amino acid.
-
Add this compound to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.[13]
-
Monitor the reaction progress by HPLC-MS.
-
Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization of the Experimental Workflow
Caption: General workflow for the peptide coupling of this compound.
Data Presentation: Comparative Analysis of Coupling Conditions
The following table summarizes key parameters and expected outcomes for the recommended protocols. Yields and purity are illustrative and will vary based on the specific substrates.
| Parameter | Protocol 1 (HATU) | Protocol 2 (DIC/Oxyma) |
| Coupling Reagent | HATU | DIC |
| Additive | None (HOAt generated in situ) | Oxyma |
| Base | DIPEA | None (or catalytic base) |
| Solvent | DMF | DCM |
| Relative Reactivity | Very High | High |
| Racemization Risk | Very Low | Low to Moderate |
| Byproduct Removal | Aqueous Extraction | Filtration & Extraction |
| Relative Cost | Higher | Lower |
| Typical Yield | 85-95% | 70-90% |
| Typical Purity | >95% | >90% |
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Insufficiently reactive coupling agent. | Switch to a more potent coupling reagent like HATU. |
| Steric hindrance is too great at RT. | Gently heat the reaction mixture to 30-40 °C, monitoring for epimerization. | |
| Impure or wet reagents/solvents. | Use freshly purified reagents and anhydrous solvents. | |
| Significant Epimerization | Reaction temperature is too high. | Maintain the reaction at 0 °C for a longer period before warming to RT. |
| The base is too strong or not hindered. | Ensure the use of a hindered base like DIPEA or 2,4,6-collidine. | |
| The chosen coupling reagent is prone to racemization. | Use HATU, which is known to suppress racemization. | |
| Presence of N-acylurea (with DIC) | Side reaction of the O-acylisourea intermediate. | Ensure an adequate amount of Oxyma is present. Lower the reaction temperature. |
Conclusion
The successful incorporation of sterically demanding amines like this compound into peptide scaffolds is an achievable goal with the appropriate selection of modern coupling reagents and optimized reaction conditions. Uronium salts, particularly HATU, offer a robust and reliable method for maximizing yield while preserving stereochemical integrity. By understanding the mechanistic challenges and employing the detailed protocols outlined in this guide, researchers can confidently expand their synthetic repertoire to include unique and valuable peptide building blocks, ultimately accelerating the development of novel peptide-based therapeutics.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150. Retrieved from [Link]
-
Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077–8080. Retrieved from [Link]
-
Kent, S. B. H., et al. (2019). Proximity-driven acceleration of challenging solid-phase peptide couplings. Proceedings of the National Academy of Sciences, 116(44), 22079-22085. Retrieved from [Link]
-
Wuhan Mulei New Material Co., Ltd. (n.d.). Mastering Peptide Synthesis: The Role of HATU as a Coupling Reagent. Retrieved from [Link]
-
Omizzolo, M. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SOLUTION-PHASE SYNTHESIS OF A DIPEPTIDE USING THE COUPLING REAGENT EDC·HCl AND THE ADDITIVE OXYMA PURE. Retrieved from [Link]
-
Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Al-Warhi, T. I., Al-Hazimi, H. M. A., & El-Faham, A. (2012). Recent development of peptide coupling reagents in organic synthesis. Journal of Saudi Chemical Society, 16(2), 97-116. Retrieved from [Link]
-
Carpino, L. A., et al. (1998). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. The Journal of Organic Chemistry, 63(15), 5183–5185. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(1), 204–219. Retrieved from [Link]
-
Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 33–55. Retrieved from [Link]
-
Andreu, D., et al. (2024). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses, 101, 508-523. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal, 26(45), 10002-10011. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ACE HPLC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
Bodanszky, M. (1993). Racemization Control in the Synthesis of Peptides by the Mixed Carbonic-Carboxylic Anhydride Method. Journal of the American Chemical Society, 115(18), 8345-8346. Retrieved from [Link]
-
Kemp, D. S., et al. (1974). Peptide synthesis with carbodiimide. The Journal of Organic Chemistry, 39(26), 3841-3847. Retrieved from [Link]
-
Dunn, P. J., et al. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 86(20), 13897–13915. Retrieved from [Link]
-
Durham University. (2023). The Synthesis of Peptide-Based Tools for Drug Discovery and Chemical-Biology Applications. Retrieved from [Link]
-
ScholarWorks. (n.d.). studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]
-
Pentelute, B. L., & Buchwald, S. L. (2014). Rapid flow-based peptide synthesis. Angewandte Chemie International Edition, 53(12), 3100-3103. Retrieved from [Link]
-
Taylor & Francis Online. (2024). Unveiling the quaternary carbodiimide symphony: harmonizing green chemistry in peptide synthesis. Retrieved from [Link]
-
NIST. (n.d.). Cyclobutane, 1,3-dimethyl-. Retrieved from [Link]
-
Chen, G., et al. (2020). Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)–H arylation. Chemical Science, 11(1), 163-168. Retrieved from [Link]
-
Ismail, M. (2018). Epimerisation in Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 24(3), 385–395. Retrieved from [Link]
-
Organic Syntheses. (n.d.). cyclobutylamine. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]
-
Kumar, V., & Arora, A. (2017). Click Chemistry in Peptide-Based Drug Design. Molecules, 22(7), 1125. Retrieved from [Link]
-
IRIS. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of the 1,3‐Dipolar Cycloaddition Reaction in Chemical Biology: Approaches Toward Multivalent Carbohydrates and Peptides and Peptide‐Based Polymers. Retrieved from [Link]
-
LCGC International. (2020). Basics of HPLC Peptide Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Dimethylcyclobutane. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
AAPPTec. (n.d.). How to Synthesize a Peptide. Retrieved from [Link]
Sources
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Application Note: Precision Synthesis of 1,3-Dimethylcyclobutylamine HCl
This Application Note is designed for research scientists and process chemists requiring a robust, scalable, and stereochemically defined protocol for the synthesis of 1,3-Dimethylcyclobutylamine Hydrochloride .
Unlike the common acyclic stimulant "1,3-dimethylbutylamine" (DMBA), this cyclic amine is a valuable conformationally restricted building block in medicinal chemistry. Its synthesis presents unique challenges due to the strain of the cyclobutane ring and the steric hindrance of the quaternary carbon center at position 1.
Executive Summary & Strategic Rationale
The preparation of 1,3-dimethylcyclobutylamine involves installing an amine functionality at a tertiary carbon on a strained ring. Direct nucleophilic substitution is not viable due to steric hindrance and competing elimination. Reductive amination of 1,3-dimethylcyclobutanone is impossible as the ketone position would yield a secondary amine or require a different substitution pattern.
Therefore, this protocol utilizes a Curtius Rearrangement strategy starting from 3-methylcyclobutanecarboxylic acid . This route is selected for three reasons:
-
Ring Integrity: The mild conditions of the DPPA-mediated Curtius rearrangement avoid the carbocation intermediates typical of the Schmidt or Ritter reactions, which often trigger ring expansion (cyclobutane
cyclopentane) or skeletal rearrangements. -
Stereocontrol: The rearrangement proceeds with strict retention of configuration at the migrating carbon, allowing the stereochemistry established in the alkylation step to be preserved.
-
Scalability: The use of DPPA avoids the isolation of hazardous acyl azides, making the process safer for scale-up.
Reaction Pathway Visualization
The synthesis proceeds in three distinct stages: Construction of the quaternary center (Alkylation), Nitrogen insertion (Curtius), and Salt Formation.
Figure 1: Synthetic workflow for the conversion of 3-methylcyclobutanecarboxylic acid to the target amine salt.
Detailed Experimental Protocol
Phase 1: Creation of the Quaternary Center (α-Alkylation)
Objective: Install the methyl group at the C1 position to generate 1,3-dimethylcyclobutanecarboxylic acid.
-
Reagents:
-
3-Methylcyclobutanecarboxylic acid (1.0 eq)
-
Lithium Diisopropylamide (LDA) (2.2 eq)
-
Iodomethane (MeI) (1.5 eq)
-
Anhydrous THF
-
-
Procedure:
-
Charge a flame-dried 3-neck flask with anhydrous THF and cool to -78°C under nitrogen.
-
Add LDA (2.0 M in THF/heptane) dropwise, maintaining internal temperature below -70°C.
-
Add a solution of 3-methylcyclobutanecarboxylic acid in THF dropwise over 30 minutes. The dianion forms, indicated by a color change (often yellow/orange).
-
Stir at -78°C for 1 hour to ensure complete deprotonation.
-
Add Iodomethane dropwise.
-
Allow the reaction to warm slowly to room temperature over 4 hours.
-
Quench: Carefully add saturated aqueous NH₄Cl.
-
Workup: Extract with diethyl ether (3x). Wash combined organics with 1N HCl (to remove diisopropylamine) and brine. Dry over MgSO₄ and concentrate.
-
Validation: Check 1H NMR for the disappearance of the α-proton (quartet/multiplet at C1) and appearance of the singlet methyl peak (~1.3-1.4 ppm).
-
Phase 2: The Curtius Rearrangement
Objective: Convert the carboxylic acid to the protected amine via an isocyanate intermediate.
-
Reagents:
-
1,3-Dimethylcyclobutanecarboxylic acid (from Phase 1)
-
Diphenylphosphoryl azide (DPPA) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
tert-Butanol (t-BuOH) (excess, as solvent/reactant)
-
-
Procedure:
-
Dissolve the crude acid in anhydrous tert-butanol (or Toluene/t-BuOH mixture).
-
Add Triethylamine followed by DPPA at room temperature.
-
Heat the mixture to reflux (approx. 85°C) for 6–12 hours.
-
Monitoring: Monitor by TLC or LC-MS for the disappearance of the acid and formation of the carbamate.
-
Workup: Concentrate the solvent. Dissolve residue in EtOAc, wash with 5% NaHCO₃, water, and brine.
-
Purification: Purify the N-Boc intermediate via silica gel chromatography (Hexanes/EtOAc gradient). This step is critical to separate stereoisomers (cis/trans) if required.
-
Phase 3: Deprotection and Salt Formation
Objective: Cleave the Boc group to yield the final hydrochloride salt.
-
Reagents:
-
N-Boc-1,3-dimethylcyclobutylamine
-
4M HCl in 1,4-Dioxane
-
Diethyl Ether (for precipitation)
-
-
Procedure:
-
Dissolve the purified Boc-amine in a minimal amount of dry dichloromethane (DCM).
-
Add 4M HCl in Dioxane (5–10 eq) at 0°C.
-
Stir at room temperature for 2–4 hours. A white precipitate should begin to form.
-
Isolation: Dilute the reaction mixture with anhydrous Diethyl Ether to drive precipitation.
-
Filter the solid under an inert atmosphere (nitrogen blanket) as amine salts can be hygroscopic.
-
Drying: Dry the white solid in a vacuum oven at 40°C over P₂O₅.
-
Quantitative Data Summary
| Parameter | Specification | Notes |
| Molecular Formula | C₆H₁₄ClN | (C₆H₁₃N · HCl) |
| Molecular Weight | 135.64 g/mol | Free base MW: 99.17 |
| Expected Yield | 45–60% (Overall) | Step 1 is yield-limiting due to steric crowding. |
| Appearance | White Crystalline Solid | Hygroscopic; store in desiccator. |
| 1H NMR Diagnostic | Distinct singlet for methyl at quaternary center. | |
| Solubility | Water, Methanol, DMSO | Insoluble in Ether, Hexanes. |
Critical Control Points & Troubleshooting
Stereochemistry (Cis vs. Trans)
The starting material (3-methylcyclobutanecarboxylic acid) typically exists as a mixture of cis and trans isomers.
-
Thermodynamics: The cis-1,3-dimethyl isomer (diequatorial in the puckered conformation) is generally more stable.
-
Separation: If a single isomer is required, separation is best performed at the Phase 2 (Boc-intermediate) stage using column chromatography, as the polarity difference between the diastereomers is maximized by the bulky Boc group.
Safety: Azide Handling
-
DPPA: While safer than sodium azide, DPPA is toxic and potentially explosive if distilled. Do not concentrate reaction mixtures containing significant excess DPPA to dryness with heat.
-
Isocyanates: The intermediate isocyanate is a sensitizer. Ensure the reaction is quenched (reacted with alcohol) before opening the vessel.
Alternative Route (Ritter Reaction)
If the Curtius route proves low-yielding due to the sterics of the alkylation step, the Ritter Reaction is a viable alternative:
-
React 3-methylcyclobutanone with Methylmagnesium Bromide to form 1,3-dimethylcyclobutanol .
-
Treat the alcohol with NaCN (or HCN generated in situ) and H₂SO₄ .
-
Hydrolyze the resulting formamide.[8] Note: This route involves highly toxic cyanide and concentrated acid, which may cause ring opening/rearrangement, hence the Curtius route is preferred for high-fidelity synthesis.
References
-
Curtius Rearrangement Mechanism & Scope
- Smith, P. A. S. "The Curtius Reaction." Organic Reactions 3, 337-449.
-
Source:
-
Use of DPPA (Diphenylphosphoryl azide)
- Shioiri, T., Ninomiya, K., & Yamada, S. (1972). "Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society, 94(17), 6203–6205.
-
Source:
-
Cyclobutane Conformational Analysis (Cis/Trans Stability)
- Wiberg, K. B., & Barth, D. E. (1969). "Conformational studies of cyclobutane and its derivatives." Journal of the American Chemical Society, 91(18), 5124–5130.
-
Source:
-
Synthesis of Hindered Amines via Curtius
- Lebel, H., & Leogane, O. (2005). "Boc-protected amines via a mild and efficient one-pot Curtius rearrangement." Organic Letters, 7(19), 4107-4110.
-
Source:
Sources
- 1. US2865962A - Preparation of 3-methyl-1, 2-cyclopentanedione - Google Patents [patents.google.com]
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- 4. chemguide.co.uk [chemguide.co.uk]
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- 6. CN109053496B - Synthetic method of 3-Boc-aminomethyl cyclobutanone - Google Patents [patents.google.com]
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1,3-Dimethyl-cyclobutylamine in peptidomimetic drug design
[1]
References
-
Peptidomimetic Toolbox for Drug Discovery. Chemical Society Reviews, 2020.[1]
-
Source:
-
Relevance: foundational review on using restricted scaffolds like cyclobutanes to modulate peptide flexibility.[1]
-
-
Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. Chemistry – A European Journal, 2017.[1]
-
Source:
- Relevance: Establishes the and metabolic stability profiles of 1,3-disubstituted cyclobutylamines, directly applicable to the dimethyl analogs.
-
-
Selective P450BM3 Hydroxylation of Cyclobutylamine Derivatives. Journal of the American Chemical Society, 2017.[1]
-
Source:
- Relevance: Demonstrates the enzymatic stability and functionalization potential of the cyclobutylamine core in fragment-based drug discovery.
-
-
Conformational Analysis of 1,3-Disubstituted Cyclobutanes.Journal of Organic Chemistry, 2021.
-
Source:
- Relevance: Detailed structural data on the "puckering" angles and vector alignment of cis vs trans isomers.
-
-
Design of Cyclobutane-Based Peptidomimetics. Journal of Medicinal Chemistry, 2019.[1]
-
Source:
-
Relevance: Case studies on replacing linear spacers with cyclobutane rings to improve potency.[1]
-
Application Note: Scalable Manufacturing of 1,3-Dimethylcyclobutan-1-amine
Executive Summary
1,3-Dimethylcyclobutan-1-amine (CAS: 1708300-96-2) is a high-value conformationally restricted building block used in the design of next-generation kinase inhibitors and GPCR modulators. The incorporation of the "gem-dimethyl" analog within a strained ring system offers unique pharmacological benefits, including improved metabolic stability and precise vector orientation of the amine functionality.
This Application Note details a robust, scalable protocol for the synthesis of 1,3-dimethylcyclobutan-1-amine starting from commercially available methyl 3-methylcyclobutanecarboxylate. Unlike traditional laboratory methods that rely on hazardous azide chemistry (Schmidt/Curtius) or unstable cyclobutanol intermediates (Ritter), this guide prioritizes a Hofmann Rearrangement strategy. This route is selected for its superior safety profile on kilogram scales, cost-effectiveness, and avoidance of highly energetic intermediates.
Retrosynthetic Strategy & Logic
The synthesis is designed to construct the quaternary carbon center at C1 while maintaining the integrity of the strained cyclobutane ring. The strategy relies on the alpha-alkylation of a 3-substituted cyclobutane ester, followed by a functional group interconversion to the amine.
Critical Design Choices:
-
Avoidance of Carbocation Intermediates: Direct nucleophilic addition to cyclobutanones followed by Ritter reactions can lead to ring expansion (cyclobutyl
cyclopropylmethyl rearrangements). Our anionic route (enolate alkylation) preserves the ring size. -
Safety (Hofmann vs. Curtius): While Curtius rearrangement is effective, it requires handling azides (NaN
or DPPA), which pose explosion hazards at scale. The Hofmann rearrangement uses sodium hypochlorite (bleach) and sodium hydroxide, reagents that are cheap, stable, and amenable to flow chemistry.
Reaction Pathway
Figure 1: Synthetic pathway designed for scalability and ring preservation.
Detailed Experimental Protocol
Stage 1: Stereoselective -Methylation
Objective: Install the quaternary center at C1. Mechanism: Formation of a planar enolate followed by electrophilic attack by methyl iodide. Stereochemistry: The reaction typically favors the trans-1,3-dimethyl isomer (kinetic control) as the electrophile approaches from the face opposite the existing C3-methyl group to minimize steric strain.
Reagents:
-
Methyl 3-methylcyclobutanecarboxylate (1.0 equiv)[1]
-
Lithium Diisopropylamide (LDA) (1.1 equiv, 2.0 M in THF/heptane)
-
Methyl Iodide (MeI) (1.2 equiv)
Protocol:
-
Reactor Setup: Charge a dry jacketed glass reactor with anhydrous THF (10 V). Cool to -78°C under a nitrogen atmosphere.
-
Enolization: Add LDA solution dropwise over 30 minutes, maintaining internal temperature below -70°C. Stir for 45 minutes to ensure complete deprotonation.
-
Alkylation: Add Methyl Iodide dropwise over 45 minutes. The reaction is exothermic; control addition rate to keep T < -65°C.
-
Completion: Allow the mixture to warm to 0°C over 2 hours. Monitor by GC-MS (Target M+ = 142).
-
Quench: Quench with saturated NH
Cl solution. Extract with Methyl tert-butyl ether (MTBE). -
Workup: Wash organics with brine, dry over MgSO
, and concentrate.-
Checkpoint: The product is a volatile oil. Avoid high vacuum for extended periods.
-
Stage 2: Amidation
Objective: Convert the ester to the primary amide precursor.
Reagents:
-
Alkylated Ester (from Stage 1)
-
Ammonia (7N in Methanol) or Aqueous Ammonia (28%)
Protocol:
-
Charge the crude ester into a pressure vessel (autoclave).
-
Add 7N NH
in MeOH (5 vol). -
Seal and heat to 60°C for 12–18 hours. Internal pressure will rise (approx. 2–3 bar).
-
Cool to room temperature and vent carefully.
-
Concentrate to dryness. The primary amide is typically a solid and can be purified by recrystallization from EtOAc/Heptane if necessary, though crude is often sufficient (Purity >95%).
Stage 3: Hofmann Rearrangement (Scale-Up Optimized)
Objective: Convert the amide to the primary amine with retention of configuration.
Reagents:
-
1,3-Dimethylcyclobutanecarboxamide (1.0 equiv)
-
Sodium Hypochlorite (NaOCl) (10–13% solution, 1.1 equiv)
-
Sodium Hydroxide (NaOH) (2.5 equiv, 30% aq solution)
Protocol:
-
Chlorination: Suspend the amide in water (5 V) at 0°C. Add NaOH solution (1.0 equiv) to dissolve/suspend.
-
Add NaOCl solution dropwise at 0–5°C. Stir for 1 hour.
-
Chemistry: This forms the N-chloroamide intermediate.
-
-
Rearrangement: Prepare a second reactor with the remaining NaOH (1.5 equiv) in water, heated to 80°C .
-
Dosing: Slowly transfer the cold N-chloroamide solution into the hot NaOH solution over 1 hour.
-
Safety Note: This "inverse addition" prevents the accumulation of the isocyanate intermediate and controls nitrogen gas evolution.
-
-
Post-Reaction: Stir at 80°C for 1 hour, then cool to room temperature.
-
Isolation: The product is an amine (pKa ~10).
-
Extract the basic aqueous mixture with Dichloromethane (DCM) or MTBE (3 x 5 V).
-
Note: 1,3-Dimethylcyclobutylamine is volatile.
-
-
Salt Formation (Recommended): To prevent loss during solvent removal, bubble anhydrous HCl gas into the organic layer or add HCl in dioxane.
-
Filtration: Collect the precipitated 1,3-dimethylcyclobutan-1-amine hydrochloride salt by filtration. Dry under vacuum at 40°C.
Quantitative Data Summary
| Parameter | Stage 1 (Alkylation) | Stage 2 (Amidation) | Stage 3 (Hofmann) |
| Typical Yield | 85 - 92% | 90 - 95% | 75 - 82% |
| Key Reagent | LDA / MeI | NH3 / MeOH | NaOCl / NaOH |
| Temp Range | -78°C to 0°C | 60°C | 0°C to 80°C |
| Critical Hazard | Pyrophoric (LDA) | Pressure (NH3) | Exotherm / Gas Evolution |
| Purification | Distillation (if needed) | Crystallization | Salt Precipitation |
Process Safety & Logic Map
The following diagram illustrates the critical process control points (CPCP) required to maintain safety and quality during manufacturing.
Figure 2: Process safety logic emphasizing thermal control and intermediate monitoring.
Analytical Characterization & Isomerism
The product contains two stereocenters (C1 and C3). However, because the molecule has a plane of symmetry passing through C2 and C4 if substituents were identical, the cis and trans forms are diastereomers, not enantiomers (achiral).
-
Trans-1,3-dimethylcyclobutan-1-amine: The amino group and the C3-methyl are on opposite sides. This is typically the major isomer from the alkylation route described above.
-
Cis-1,3-dimethylcyclobutan-1-amine: The amino group and the C3-methyl are on the same side.
Differentiation:
-
1H NMR: The methyl signals will appear at distinct chemical shifts. In the cis isomer, 1,3-diaxial-like interactions (puckered ring) may cause shielding effects compared to the trans isomer.
-
NOE (Nuclear Overhauser Effect): Irradiation of the C1-methyl signal will show enhancement of the C3-methine proton in the trans isomer (where C1-Me and C3-H are cis to each other).
References
-
Hofmann Rearrangement Scale-Up
-
Cyclobutane Building Block Synthesis
- J. Med. Chem. 2020, 63, 21, 12642–12662. "Discovery of Abrocitinib: A Selective JAK1 Inhibitor.
-
Alkylation of Cyclobutanecarboxylates
- J. Org. Chem. 1988, 53, 16, 3841–3843.
-
Product Data (1,3-Dimethylcyclobutylamine)
- PubChem Compound Summary for CID 138676239 (1,3-Dimethylcyclobutan-1-amine).
Sources
- 1. Methyl 3-methylcyclobutanecarboxylate | C7H12O2 | CID 68172032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methyl-cyclobutylamine | 40571-47-9 | Benchchem [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
Application Note: Cyclobutane Scaffolds in Medicinal Chemistry – Design Principles & Synthetic Protocols
Executive Summary
The "escape from flatland" initiative in modern drug discovery has elevated the status of sp³-rich scaffolds.[1] Among these, the cyclobutane ring represents a unique structural motif that offers a balance between the high strain of cyclopropane and the flexibility of cyclopentane. This guide details the medicinal chemistry applications of cyclobutane rings, focusing on their ability to modulate lipophilicity, restrict conformation, and block metabolic hotspots.[2] We provide a validated protocol for their synthesis via visible-light-mediated [2+2] photocycloaddition, enabling researchers to access these scaffolds efficiently.
Structural & Physicochemical Properties[2][3][4][5][6][7][8]
The "Puckered" Conformation
Unlike the planar cyclopropane ring, cyclobutane adopts a non-planar, "puckered" or "butterfly" conformation to relieve torsional strain caused by eclipsing hydrogens.
-
Bond Angles: Internally ~88° (deviating from the ideal 109.5°), creating significant angle strain (Baeyer strain).[3]
-
Pucker Angle: Approximately 25–30° deviation from planarity.[1]
-
Inversion Barrier: Low (~1.5 kcal/mol), allowing rapid equilibration at physiological temperatures unless substituted.[3]
Medicinal Impact: This puckered shape allows substituents to adopt distinct pseudo-equatorial and pseudo-axial orientations, enabling precise vector positioning of pharmacophores that planar aromatic rings cannot achieve.
Physicochemical Profile
Integrating a cyclobutane ring often lowers lipophilicity (LogP) compared to acyclic alkyl chains or aromatic rings while increasing solubility.[1][3]
| Property | Cyclopropane | Cyclobutane | Cyclopentane | Aromatic Phenyl |
| Ring Strain (kcal/mol) | 27.5 | 26.3 | 6.2 | N/A (Stabilized) |
| C-C Bond Length (Å) | 1.51 | 1.55 | 1.54 | 1.40 |
| Dominant Effect | High Reactivity / Acid Instability | Conformational Lock / Metabolic Block | Entropy Reduction | Pi-Stacking / Flatness |
Applications in Drug Design[9]
Metabolic Stability & Bioisosterism
The cyclobutane ring is an effective bioisostere for:
-
Gem-dimethyl groups: Reduces lipophilicity while maintaining steric bulk.[1][3]
-
Alkenes: Acts as a saturated mimic, preventing cis/trans isomerization.
-
Aromatics: Provides a saturated "spacer" that reduces the electron-rich character prone to oxidative metabolism (e.g., P450 oxidation).[1][3]
Case Study: Ivosidenib (Tibsovo®)
Ivosidenib, an IDH1 inhibitor for acute myeloid leukemia (AML), utilizes a 1,1-difluorocyclobutyl moiety.[3]
-
Design Logic: The cyclobutane ring replaces a traditional cyclohexyl or flexible alkyl group.
-
Effect: The inclusion of fluorine on the strained ring lowers the pKa of the adjacent amine (reducing hERG liability) and blocks metabolic oxidation at the ring carbons, significantly extending half-life.
Conformational Restriction
Cyclobutanes freeze bioactive conformations, reducing the entropic penalty of binding.
-
Boceprevir (Victrelis): An HCV protease inhibitor where the cyclobutane ring is part of the P1' cap, locking the molecule into the active site and improving potency over flexible analogues.
-
Apalutamide (Erleada): An androgen receptor antagonist where the cyclobutane ring restricts the rotation of the thiohydantoin core, ensuring optimal antagonism.
Visualizing the Design Logic
The following diagram illustrates the decision-making process for incorporating cyclobutane rings into a lead molecule.
Caption: Decision tree for deploying cyclobutane scaffolds to solve specific medicinal chemistry liabilities.
Experimental Protocol: Visible-Light [2+2] Photocycloaddition[1][6][8][10]
The most robust method for synthesizing functionalized cyclobutanes is the visible-light-mediated [2+2] photocycloaddition .[1][3] Unlike UV methods, this protocol uses standard labware and mild conditions, preserving sensitive functional groups.
Reaction Principle
This protocol utilizes a transition metal photocatalyst (e.g., Ru(bpy)₃Cl₂) which, upon excitation by blue light, undergoes Single Electron Transfer (SET) or Energy Transfer (EnT) to activate an enone substrate.[3] The activated intermediate captures a second alkene to form the cyclobutane ring.
Materials & Reagents[1][8][10]
-
Substrate A (Enone): 1.0 equivalent (e.g., chalcone derivative).[3]
-
Substrate B (Alkene): 2.0 – 5.0 equivalents (e.g., styrene, diene, or allyl silane).[3]
-
Photocatalyst: Ru(bpy)₃Cl₂[1][3][4]·6H₂O (2.0 – 5.0 mol%).[1][3]
-
Lewis Acid (Optional): LiBF₄ (if activating enone via coordination).[1][3]
-
Light Source: Blue LED strip (450–470 nm) wrapped around the reaction vessel.[3]
Step-by-Step Procedure
-
Preparation:
-
In an 8 mL clear glass vial equipped with a magnetic stir bar, add the Enone (0.5 mmol, 1.0 equiv) and Photocatalyst (0.01 mmol, 2 mol%).
-
If the substrate is an unactivated enone, add LiBF₄ (0.5 mmol, 1.0 equiv) to act as a Lewis acid activator.
-
Dissolve in anhydrous MeCN (5.0 mL).
-
-
Degassing (Critical Step):
-
Seal the vial with a rubber septum.
-
Sparge the solution with Argon or Nitrogen gas for 15 minutes via a needle inlet and outlet to remove oxygen (O₂ quenches the excited triplet state).
-
-
Addition of Alkene:
-
Add the Alkene (1.0 – 2.5 mmol, 2–5 equiv) via syringe through the septum.
-
-
Irradiation:
-
Place the vial in a water bath (to maintain ambient temperature, ~25°C) surrounded by Blue LEDs.
-
Stir vigorously under irradiation for 12–24 hours.
-
Monitoring: Check reaction progress via TLC or LC-MS every 4 hours.
-
-
Workup & Purification:
-
Dilute the reaction mixture with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).
-
Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).[3]
-
Mechanism Visualization
Caption: Mechanistic pathway of visible-light photocatalytic [2+2] cycloaddition.
References
-
Nam, T.-G., et al. (2010).[1][3] Schiff Base Esters of 1-Aminocyclobutane-1-carboxylic Acid as Potential Anticancer Agents.[1][3] Bioorganic & Medicinal Chemistry Letters.[1] Link
-
Yoon, T. P., et al. (2008). Visible Light Photocatalysis of [2+2] Enone Cycloadditions. Journal of the American Chemical Society. Link[1][3]
-
Popov, K., et al. (2019).[3] Ivosidenib (AG-120): A First-in-Class Mutant IDH1 Inhibitor.[1][3] The Oncologist. Link[1][3]
-
Mykhailiuk, P. K. (2015).[3] Generation of the CF3-Cyclobutane Scaffold: A New Building Block for Medicinal Chemistry.[1] Angewandte Chemie International Edition.[1][5][6] Link[1][3]
-
Meanwell, N. A. (2011).[3] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[7] Link[1][3]
Sources
- 1. Peramivir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peramivir | C15H28N4O4 | CID 154234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medkoo.com [medkoo.com]
Functionalization of 1,3-Dimethyl-cyclobutylamine scaffolds
Application Note: Functionalization of 1,3-Dimethyl-cyclobutylamine Scaffolds
Abstract
The this compound scaffold represents a critical "sp³-rich" bioisostere in modern medicinal chemistry, offering a metabolically stable alternative to phenyl rings and tert-butyl groups.[1] However, its functionalization is frequently bottlenecked by significant steric congestion and stereochemical complexity (cis/trans isomerism). This guide provides optimized protocols for amide coupling, N-arylation, and reductive amination specifically tailored to overcome the nucleophilic recalcitrance of this hindered amine.
Introduction: The "Escape from Flatland"
In the pursuit of improved physicochemical properties, drug discovery has shifted away from planar aromatic systems toward saturated, three-dimensional scaffolds—a concept termed "Escaping Flatland."[1]
The This compound scaffold serves two primary bioisosteric functions:
-
Phenyl Ring Replacement: It mimics the spatial volume of a phenyl ring but with significantly lower lipophilicity (
LogP -1.0 to -1.5) and improved solubility. -
Metabolic Shielding: The methyl groups at the 1- and 3-positions sterically protect the core and adjacent functional groups from cytochrome P450 oxidation.
However, this steric shielding creates a synthetic challenge: the amine is often located at a quaternary center (if 1-amino) or flanked by methyl groups, rendering it a poor nucleophile in standard
Structural Considerations & Stereochemistry
The 1,3-disubstitution pattern on the cyclobutane ring gives rise to cis and trans diastereomers.[2] Understanding the "puckered" (butterfly) conformation of cyclobutane is essential for reactivity prediction.
-
Cis-Isomer: The substituents (Methyls) prefer the pseudo-equatorial positions to minimize 1,3-diaxial interactions. This is generally the thermodynamically more stable isomer.
-
Trans-Isomer: Forces one substituent into a pseudo-axial position, increasing ring strain and steric clash.[1]
Critical Impact on Reactivity: In the cis-isomer, the amine (assuming 1-amino-3-methyl substitution) is more accessible than in the trans-isomer, where the axial orientation may block the approach of electrophiles.
Protocol A: Amide Coupling (T3P Method)
Standard coupling reagents (EDC/HOBt, HATU) often result in stalled reactions or low yields with this compound due to the "neopentyl-like" steric environment.[1] We recommend Propylphosphonic Anhydride (T3P) , which drives the reaction via a highly reactive mixed anhydride intermediate while maintaining low epimerization risk.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.2 equiv)[1]
-
T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)[1]
-
Pyridine or DIPEA (3.0 equiv)
-
Solvent: EtOAc (preferred) or DMF (for solubility)
Step-by-Step Protocol:
-
Preparation: Dissolve the carboxylic acid (1.0 mmol) and the amine (1.2 mmol) in anhydrous EtOAc (5 mL, 0.2 M).
-
Base Addition: Add Pyridine (3.0 mmol) at 0°C. Note: Pyridine is often superior to DIPEA for T3P couplings as it acts as both base and nucleophilic catalyst.
-
Activation: Dropwise add T3P solution (1.5 mmol) over 5 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–12 hours.
-
Checkpoint: Monitor by LC-MS. If conversion <50% after 4 hours, heat to 50°C. T3P is thermally stable.[1]
-
-
Workup: Dilute with EtOAc. Wash effectively with:
-
Water (x2)
-
0.5 M HCl (to remove pyridine and unreacted amine)
-
Sat. NaHCO₃ (to remove unreacted acid and phosphorus byproducts)
-
Brine.[3]
-
-
Purification: Dry over Na₂SO₄ and concentrate. T3P byproducts are water-soluble, often rendering column chromatography unnecessary.[1]
Protocol B: N-Arylation (Buchwald-Hartwig)[1]
Palladium-catalyzed amination of this scaffold is challenging because the bulky alkyl amine is difficult to bind to Pd(II) and undergoes slow reductive elimination. BrettPhos is the ligand of choice for bulky primary aliphatic amines.
Table 1: Reaction Optimization Matrix
| Component | Standard Condition | "Hard" Substrate Condition | Rationale |
| Catalyst | Pd(OAc)₂ / BrettPhos | Pd₂dba₃ / BrettPhos G3 | G3 Precatalyst ensures rapid activation.[1] |
| Base | Cs₂CO₃ | NaOtBu | Stronger base facilitates deprotonation of the bulky amine-Pd complex. |
| Solvent | 1,4-Dioxane | t-Amyl Alcohol | Higher boiling point; polar protic solvent can assist proton transfer.[1] |
| Temp | 80°C | 100-110°C | Thermal energy needed to overcome steric barrier for reductive elimination. |
Step-by-Step Protocol (BrettPhos G3 System):
-
Setup: In a glovebox or under Argon flow, charge a vial with:
-
Solvent: Add anhydrous 1,4-Dioxane (degassed). Concentration: 0.1 – 0.2 M.
-
Reaction: Seal and heat to 90°C for 16 hours.
-
Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate.
-
Purification: Flash chromatography. Note: The amine product is often less polar than the starting amine but check TLC with Ninhydrin stain.
Protocol C: Reductive Amination (Ti(OiPr)₄ Method)
Direct reductive amination with NaBH(OAc)₃ often fails because the bulky amine cannot form the imine/hemiaminal intermediate efficiently. Titanium(IV) isopropoxide is required to act as a Lewis acid and water scavenger to drive imine formation before the reducing agent is added.
Workflow Diagram:
Caption: Fig 2. Lewis-acid mediated reductive amination workflow for sterically hindered amines.
Analytical Validation (Isomer Identification)
Distinguishing the cis and trans isomers of this compound derivatives is critical for SAR.
-
1H NMR (NOE):
-
Cis-isomer: Irradiation of the methine proton on C1 will show a strong NOE enhancement of the methine proton on C3 (if 1,3-diaxial relationship is forced) or specific methyl-methyl interactions depending on the exact substitution pattern.
-
Symmetry: The cis-isomer (meso) often possesses a plane of symmetry, simplifying the NMR spectra (fewer unique signals) compared to the trans-isomer in chiral environments.
-
-
X-Ray Crystallography: This remains the gold standard. If the amine is coupled to a crystalline aromatic system, attempt to grow crystals from MeOH/Water or Et2O/Hexanes.
References
-
Cyclobutanes in Drug Design
-
T3P Coupling Protocol
-
Buchwald-Hartwig Amination (BrettPhos)
-
Reductive Amination (Ti(OiPr)4)
- Title: Titanium(IV)
- Source:Journal of Organic Chemistry (1990).
-
URL:[Link]
Sources
- 1. WO2015170713A1 - Novel method for producing 1,3-di-substituted-cyclobutane-1,2,3,4-tetracarboxylic acid and dianhydride of said acid - Google Patents [patents.google.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. youtube.com [youtube.com]
- 4. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 6. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]
- 7. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Separating cis and trans isomers of 1,3-Dimethyl-cyclobutylamine
Welcome to the IsoSelect™ Technical Support Center .
This guide addresses the separation of 1,3-Dimethyl-cyclobutylamine isomers. Due to the unique conformational dynamics of the cyclobutane ring ("puckering"), separating cis and trans isomers of 1,3-disubstituted cyclobutanes presents distinct thermodynamic and kinetic challenges compared to cyclohexane analogs.
Quick Navigation
Part 1: Structural Analysis & Stability
Understanding the Target Molecule: Assuming the standard IUPAC designation for This compound (1-amino-1,3-dimethylcyclobutane), the isomerism arises from the relative orientation of the amine group at C1 and the methyl group at C3.
-
The "Puckering" Effect: Unlike flat projections suggest, cyclobutane rings are not planar; they exist in a "puckered" or "butterfly" conformation to relieve torsional strain.[1]
-
Thermodynamic Preference:
-
Cis-Isomer: The substituents at C1 and C3 can adopt a diequatorial-like orientation (pseudo-equatorial), which minimizes 1,3-diaxial repulsion. This is generally the thermodynamically favored isomer [1].
-
Trans-Isomer: Forces one substituent into a pseudo-axial position, increasing steric strain.[2]
-
Visualizing the Equilibrium:
Figure 1: Thermodynamic relationship between cyclobutane isomers. The diequatorial preference drives the stability of the cis-isomer.
Part 2: Analytical Separation (GC/HPLC)
Before attempting preparative scale-up, you must establish a reliable analytical method.[2]
Method A: Gas Chromatography (GC) - Recommended
Amines are polar and often "tail" on standard columns.[2]
-
Column: Rtx-Volatile Amine or CP-Volamine (Base-deactivated stationary phases).[2]
-
Conditions:
-
Carrier: Helium (1.2 mL/min).[2]
-
Temp Program: 40°C (hold 2 min) → 10°C/min → 150°C.
-
-
Elution Order: The lower-boiling isomer (usually the more compact cis isomer due to intramolecular H-bonding potential, though variable) typically elutes first on non-polar columns.
Method B: HPLC (Reverse Phase)
-
Column: C18 (high carbon load) or C30 (for geometric selectivity) [2].[2]
-
Mobile Phase: Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Ammonium Hydroxide (pH 10) .[2]
Part 3: Preparative Separation Protocols
Protocol 1: Diastereomeric Salt Crystallization (The "Gold Standard")
Distillation is rarely effective due to the small boiling point difference (
Reagents:
-
Resolving Agent: L-Tartaric Acid or Dibenzoyl-L-tartaric acid (DBTA).[2]
-
Solvent: Ethanol (absolute) or Methanol/Isopropanol mixtures.[2]
Step-by-Step Workflow:
-
Stoichiometry: Dissolve 1.0 eq of the amine mixture in Ethanol (5 mL per gram).
-
Acid Addition: Slowly add 1.0 eq of L-Tartaric Acid dissolved in warm Ethanol.
-
Nucleation: Heat to reflux (dissolve all solids), then cool slowly to Room Temperature (RT) over 4 hours.
-
Tech Tip: If no crystals form, scratch the glass or add a seed crystal.
-
-
Filtration: Filter the precipitate.[2][3] This is typically enriched in the Trans-isomer salt (due to better packing efficiency of the linear trans-isomer in the crystal lattice).
-
Recrystallization: Recrystallize the solid from hot ethanol until diastereomeric excess (de) > 98% (check via GC).
-
Free-Basing: Treat the salt with 2M NaOH and extract with Dichloromethane (DCM) to recover the pure amine.
Protocol 2: Kinetic Resolution (Enzymatic)
If crystallization fails, lipase-catalyzed acetylation can separate isomers based on steric access to the amine.
-
Enzyme: Candida antarctica Lipase B (CAL-B).[2]
-
Acyl Donor: Ethyl Acetate or Vinyl Acetate.[2]
-
Mechanism: The trans-isomer (less sterically hindered) is often acetylated faster than the cis-isomer.
-
Result: You obtain trans-acetamide and unreacted cis-amine, which are easily separated by column chromatography.[2]
Part 4: Troubleshooting & FAQs
Decision Tree: Which Method Should I Use?
Figure 2: Strategic decision tree for selecting the optimal separation methodology.
Common Issues (FAQ)
Q: My GC peaks are tailing badly. A: This is due to the interaction of the amine lone pair with silanol groups on the column.
-
Fix 1: Switch to a base-deactivated liner.[2]
-
Fix 2: Use a "Volatile Amine" specific column (e.g., CP-Volamine).[2]
-
Fix 3: Derivatize the sample with Trifluoroacetic Anhydride (TFAA) before injection. The amide derivatives will fly sharp.
Q: I cannot get the salt to crystallize; it oils out. A: "Oiling out" indicates the solvent is too polar or the concentration is too high.
-
Fix: Re-dissolve the oil in the hot solvent and add a less polar co-solvent (e.g., add MTBE to Ethanol) dropwise until turbidity persists, then cool slowly.
Q: How do I definitively assign Cis vs. Trans? A: NMR NOESY (Nuclear Overhauser Effect Spectroscopy) is required.
-
Cis: Strong NOE correlation between the C1-Methyl and C3-Methyl (or C1-Amine and C3-Methyl if they are on the same side).
-
Trans: No NOE correlation between the 1,3-substituents.
References
-
Stereoelectronics & Ring Stability: "1,3-Dimethylcyclohexane - Stereoelectronics." Stereoelectronics.org.[2] (Discusses 1,3-diaxial interactions and cis-stability in cyclic systems).
-
Chromatographic Separation: Fisher Scientific. "Separation of Cis and Trans Isomers Using an Acclaim C30 Column." FisherSci.com. (Demonstrates geometric isomer separation on C30 phases).
-
Salt Resolution: "Separation of cis and trans isomers of tetraalkyl-1,3-cyclobutanediols." US Patent 3,227,764.[2] (Foundational industrial method for cyclobutane isomer separation via crystallization).[2]
-
Amine Resolution Guide: BenchChem. "A Comparative Guide to Chiral Resolution of Primary Amines: Tartaric Acid vs. Camphoric Acid." (General protocol for amine salt resolution). [2]
Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) for this compound before handling.
Sources
Technical Support Center: Handling Volatile Amine Impurities in Cyclobutane Synthesis
Current Status: Operational Ticket ID: CYCLO-AMINE-001 Assigned Specialist: Senior Application Scientist
Executive Summary: The "Hidden Variable" in Cyclobutane Purity
In the synthesis of cyclobutane derivatives—often achieved via [2+2] photocycloaddition, ring contraction, or C–H functionalization—volatile amines (e.g., triethylamine, pyridine, DIPEA) are frequently used as bases or catalytic ligands. While theoretically "volatile," these impurities often persist due to salt formation with the strained cyclobutane product or occlusion within the crystal lattice.
Why this matters for Cyclobutanes: Cyclobutane rings possess significant angle strain (~26.4 kcal/mol). Residual amines can catalyze ring-opening reactions or epimerization, particularly in ester-substituted cyclobutanes. Furthermore, basic impurities often cause "streaking" on silica gel, making the separation of diastereomers—critical in cyclobutane chemistry—nearly impossible.
This guide provides field-proven protocols to sequester, wash, and remove these impurities without compromising the integrity of the strained ring system.
Module 1: Diagnostic & Detection
Q: How do I distinguish between residual amine solvent and a chemically bound amine salt in my crude cyclobutane?
A: Volatile amines often masquerade as solvent peaks, but their behavior under vacuum tells the true story.
-
The "Shift" Test (NMR):
-
Free Amine: Sharp signals. For Et₃N, quartet at ~2.5 ppm, triplet at ~1.0 ppm.
-
Salt/Bound: Broadened signals shifted downfield (e.g., the quartet moves to ~3.0–3.1 ppm). If you see this, high vacuum alone will not remove it. You must break the salt.
-
-
TLC Behavior:
-
Run a TLC in 10% MeOH/DCM. If your product spot "streaks" or has a tail, it is likely dragging an amine salt.
-
Verification: Add 1% Triethylamine (TEA) to the eluent. If the spot tightens up and moves higher (
increases), your crude contains acidic sites interacting with the amine [1].
-
Module 2: Wet Chemistry Protocols (The "Wash" Solutions)
Q: My cyclobutane is acid-sensitive (prone to ring opening). I cannot use 1M HCl to wash out the pyridine. What are my options?
A: This is a classic problem. Strong mineral acids can trigger acid-catalyzed ring opening or Fries rearrangements in substituted cyclobutanes [2]. Use the Copper Sulfate Sequestration Protocol or a Citric Acid Buffer .
Protocol A: The Copper Sulfate (CuSO₄) Wash (Best for Pyridines)
Copper(II) forms stable, water-soluble complexes with nitrogen heterocycles (pyridines, imidazoles).
-
Preparation: Prepare a saturated aqueous solution of anhydrous CuSO₄ (approx. 10% w/v).
-
Execution:
-
Dissolve crude cyclobutane in EtOAc or DCM (avoid ether if possible).
-
Wash with CuSO₄ solution (10 mL per gram of crude).
-
Visual Check: The aqueous layer will turn from pale blue to deep purple/royal blue as it complexes the amine [3].
-
Repeat until the aqueous layer remains pale blue.
-
-
Mechanism:
Protocol B: The Citric Acid Buffer (Best for Aliphatic Amines)
Citric acid is a weak tricarboxylic acid (
-
Preparation: 10% w/v aqueous Citric Acid.
-
Execution: Wash organic layer 2x.
-
Advantage: Unlike HCl, citric acid does not induce harsh exothermic protonation that could crack the ring.
Module 3: Solid-Phase Scavenging (Resins)
Q: I have a small scale (<100 mg) reaction. Aqueous workups are causing emulsions. How do I remove the amine without liquid-liquid extraction?
A: Use Solid-Supported Scavenger Resins.[1][2] These are polymer beads functionalized with electrophiles that covalently bind amines. You simply stir and filter.
Selection Guide:
| Impurity Type | Recommended Resin | Mechanism | Reaction Time |
| Primary/Secondary Amines (e.g., Benzylamine) | Isocyanate Resin (PS-NCO) | Forms Urea | 1–4 Hours |
| Tertiary Amines (e.g., TEA, DIPEA) | Sulfonic Acid Resin (PS-TsOH) | Acid-Base Salt | 30 Mins |
| Heterocycles (e.g., Pyridine) | Sulfonic Acid Resin (Strong Cation Exchange) | Acid-Base Salt | 30 Mins |
Workflow:
-
Dissolve crude in DCM (ensure amine is soluble).
-
Add 3–4 equivalents of resin relative to the estimated amine impurity.
-
Agitate (do not stir with a magnetic bar, as it grinds the beads; use an orbital shaker).
-
Filter through a fritted funnel. The amine stays on the beads; your cyclobutane is in the filtrate [4].
Module 4: Chromatographic Strategies
Q: The amine impurity co-elutes with my product on silica gel. How do I separate them?
A: Silica gel is slightly acidic (
Strategy 1: The "TEA Block" Pre-treat your silica column with the mobile phase containing 1% Triethylamine (TEA) .
-
Why: The TEA saturates the acidic silanol sites.
-
Result: Your amine impurity and product will now elute based on polarity rather than acid-base affinity.
-
Warning: You will now have TEA in your product. You must remove it via rotovap (see Module 5).
Strategy 2: Amine-Functionalized Silica Use "NH2-Silica" (Amino-propyl functionalized).
-
Why: The stationary phase is basic.[3] Basic impurities are not retained and often elute at the solvent front, while the neutral cyclobutane interacts normally [5].
Module 5: Isolation & Azeotropes
Q: I've purified my compound, but the NMR still shows 5% TEA. It won't come off on the rotovap even at high vacuum.
A: Volatile amines form "sticky" oils or hydrogen-bonded complexes that defy standard evaporation. You need to break the interaction using Azeotropic Distillation .[4]
The Toluene Protocol:
-
Dissolve the oil in Toluene (or Heptane for very non-polar compounds).
-
Evaporate to dryness.
-
Repeat 3x.
-
Mechanism: Toluene forms azeotropes with many amines and helps "carry" the molecules into the vapor phase. It also disrupts the hydrogen bonding network holding the amine to your product [6].
Visual Troubleshooting Guide
The following decision tree outlines the logical flow for selecting the correct purification method based on substrate stability and impurity type.
Safety & Compliance
Warning: Volatile amines (especially low MW ones like methylamine or volatile pyridines) are potent lachrymators and respiratory irritants.
-
Waste Disposal: Aqueous washes containing Copper-Amine complexes (from Protocol A) are Heavy Metal Waste . Do not pour down the drain.
-
Venting: When rotovapping amine-containing solutions, ensure your pump exhaust is vented into a fume hood. The vapors can degrade pump diaphragms and contaminate the lab atmosphere [7].
References
-
Biotage. (2023).[5] Is there an easy way to purify organic amines? Retrieved from [Link]
-
Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis.[6][7] Chemical Reviews, 103(4), 1485–1538. Retrieved from [Link]
-
Frontier, A. (2026).[8] Workup for Removing Amines: Not Voodoo. University of Rochester.[8] Retrieved from [Link]
-
Supra Sciences. (n.d.). Solid-Supported Scavengers: Isocyanate (NCO).[1] Retrieved from [Link]
-
Biotage. (2023).[5] Flash Chromatography of Amines: Overcoming the Challenges. Retrieved from [Link]
-
ResearchGate. (2021). How to remove pyridine when I use it as solvent? Retrieved from [Link]
-
OSHA. (1991). Worker Exposures to Volatile Amines.[9] Retrieved from [Link]
Sources
- 1. suprasciences.com [suprasciences.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. biotage.com [biotage.com]
- 4. US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
- 5. physics.emu.edu.tr [physics.emu.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Workup [chem.rochester.edu]
- 9. Worker Exposures to Volatile Amines | Occupational Safety and Health Administration [osha.gov]
Optimizing reaction conditions for cyclobutylamine formation
Technical Support Center: Optimizing Cyclobutylamine Formation
Topic: Audience: Researchers, Process Chemists, and Drug Discovery Scientists Status: Active | Version: 2.4
Executive Summary: The Challenge of Strain
Cyclobutylamine (CBA) synthesis is governed by one thermodynamic reality: Ring Strain (~26 kcal/mol) . The four-membered ring is kinetically stable but thermodynamically eager to relieve strain via ring-opening or contraction (to cyclopropylmethyl systems) under cationic or radical conditions.
This guide prioritizes the Curtius and Hofmann rearrangements, as they proceed through isocyanate intermediates that avoid the destabilizing carbocations typical of direct substitution or standard reductive amination attempts.
Module 1: Strategic Route Selection
Before starting, select the protocol based on your starting material and scale.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on starting material availability.
Module 2: The Curtius Rearrangement (Gold Standard)
Protocol Focus: Diphenylphosphoryl azide (DPPA) Method. Why: Avoids the isolation of explosive acyl azides and minimizes acidic conditions that trigger ring rearrangement.
Standard Operating Procedure (SOP)
-
Activation: Dissolve Cyclobutanecarboxylic acid (1.0 eq) in Toluene (anhydrous). Add Et3N (1.1 eq).
-
Azidation: Add DPPA (1.1 eq) dropwise at 0°C.
-
Rearrangement: Heat to 80–90°C. Evolution of
indicates isocyanate formation. -
Hydrolysis:
-
Option A (Free Amine): Add
/ acid reflux. -
Option B (Boc-Protected): Add
-BuOH (excess) and reflux to trap as carbamate (Recommended for ease of purification).
-
Troubleshooting & FAQs
Q: My yield is low (<40%), and I see urea byproducts. What happened? A: This is "Hydrolysis Competition." If water is present during the isocyanate formation step, the isocyanate hydrolyzes to the amine in situ, which then attacks the remaining isocyanate to form N,N'-dicyclobutylurea .
-
Fix: Ensure Toluene is anhydrous. Perform the rearrangement (heating step) fully before adding the trapping nucleophile (
-BuOH or ).
Q: Can I use the Mixed Anhydride (
-
Risk: The acyl azide intermediate must be handled carefully. Do not concentrate the acyl azide to dryness; it is shock-sensitive.
-
Benefit: Cheaper for multi-kilogram scale.
Q: I see cyclopropylcarbinol impurities. Why? A: You likely exposed the system to strong acid or cationic conditions.
-
Mechanism: The cyclobutyl cation (if formed) is non-classical and rapidly equilibrates with the cyclopropylmethyl cation.
-
Prevention: Use the Boc-protection route . Isolate the Boc-amine, then deprotect using
or under controlled cold conditions, rather than harsh acid hydrolysis of the isocyanate.
Module 3: The Hofmann Rearrangement (Lab Scale)
Protocol Focus: Hypervalent Iodine (PIFA) Reagent.[1] Why: Traditional Bromine/NaOH conditions are harsh and can degrade the strained ring. PIFA ([bis(trifluoroacetoxy)iodo]benzene) allows reaction at mild pH.[1][2]
Protocol Overview
-
Dissolve Cyclobutanecarboxamide in Acetonitrile/Water (1:1).
-
Add PIFA (1.5 eq). Stir at RT for 4–6 hours.
-
Concentrate and treat with HCl to isolate the salt.
Troubleshooting & FAQs
Q: The reaction mixture turned dark/black. A: This indicates oxidative degradation.
-
Fix: Wrap the flask in aluminum foil. PIFA reactions can be light-sensitive. Ensure the temperature does not exceed 30°C.
Q: How do I isolate the product? It's not extracting. A: Cyclobutylamine is a small, polar amine. It will stay in the aqueous layer at neutral/acidic pH.
-
Fix: Do not attempt to extract the free amine into ether/DCM unless the pH is >12. Even then, volatility is a major loss vector. Isolate as the Hydrochloride salt (see Module 4).
Module 4: Isolation & Purification (The Critical Step)
The Problem: Cyclobutylamine (Free Base) has a boiling point of ~82°C. It forms an azeotrope with water and is extremely volatile. Evaporating solvent often strips the product.
The Solution: Always isolate as Cyclobutylamine Hydrochloride (Solid) .
Comparative Data: Isolation Methods
| Method | Yield Potential | Purity Risk | Notes |
| Free Base Distillation | Low (30-50%) | High | Significant loss due to volatility. Not recommended. |
| Steam Distillation | Medium (60-70%) | Low | Effective but tedious. Requires immediate acidification of distillate. |
| In-situ HCl Salt Formation | High (85-95%) | Low | Recommended. Trap directly with HCl/Dioxane or HCl/MeOH. |
Optimized Isolation Workflow
Figure 2: Optimized isolation workflow to prevent volatility losses.
References
-
Hofmann Rearrangement (PIFA Method): Almond, M. R.; Stimmel, J. B.; Thompson, E. A.; Loudon, G. M.[1] "Hofmann Rearrangement under Mildly Acidic Conditions using [I,I-Bis(Trifluoroacetoxy)]iodobenzene: Cyclobutylamine Hydrochloride". Org.[1][2][3][4] Synth.1988 , 66, 132. Link
-
Curtius Rearrangement (Review): Ghosh, A. K.; Brindisi, M.; Sarkar, A.[5] "The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry". ChemMedChem2018 , 13, 2351.[5] Link
-
Classic Curtius/Schmidt Protocol: "Cyclobutylamine". Org.[1][2][3][4] Synth.1973 , Coll. Vol. 5, 273. Link
-
Ring Strain & Reactivity: Wiberg, K. B. "The Concept of Strain in Organic Chemistry". Angew.[6][7] Chem. Int. Ed.1986 , 25, 312.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. File:Cyclobutanecarboxamide Hofmann rearrangement.png - Wikimedia Commons [commons.wikimedia.org]
Technical Support Center: Resolving Diastereomers of 1,3-Dimethyl-cyclobutylamine
Welcome to the technical support center for the resolution of 1,3-dimethyl-cyclobutylamine diastereomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the separation of these critical chiral building blocks.
Introduction to the Challenge
This compound presents a unique stereochemical challenge due to the presence of two chiral centers, leading to the existence of four stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). These stereoisomers can be grouped into two pairs of enantiomers, which are diastereomeric to each other (cis and trans isomers). The separation of these diastereomers is a crucial step in the synthesis of enantiomerically pure compounds for pharmaceutical and other applications, as different stereoisomers can exhibit distinct pharmacological activities.
This guide provides practical, field-tested advice on the most common and effective techniques for resolving these diastereomers: diastereomeric salt crystallization and chiral High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Which resolution strategy should I choose for this compound: diastereomeric salt crystallization or chiral HPLC?
A1: The choice depends on the scale of your separation and your specific objectives.
-
Diastereomeric Salt Crystallization is often preferred for large-scale separations (multi-gram to kilogram) due to its cost-effectiveness and scalability. However, it requires significant method development to find a suitable resolving agent and solvent system.
-
Chiral HPLC is an excellent choice for analytical-scale separations and for obtaining small quantities of highly pure diastereomers. It offers rapid method development and high resolution but can be expensive for large-scale purification.
Q2: What are the most common chiral resolving agents for primary amines like this compound?
A2: Chiral acids are the resolving agents of choice for basic compounds like primary amines. Commonly used and commercially available options include:
-
Tartaric acid derivatives (e.g., L-(+)-tartaric acid, D-(-)-tartaric acid, dibenzoyl-L-tartaric acid)
-
Mandelic acid derivatives (e.g., (R)-(-)-mandelic acid, (S)-(+)-mandelic acid)
-
Camphorsulfonic acid (e.g., (1S)-(+)-10-camphorsulfonic acid)
-
N-acetylated amino acids (e.g., N-acetyl-L-leucine)
The selection of the optimal resolving agent is often empirical and requires screening.
Q3: How do I choose a suitable solvent for diastereomeric salt crystallization?
A3: The ideal solvent should exhibit a significant difference in solubility between the two diastereomeric salts. A good starting point is a solvent in which the free amine has moderate solubility. Screening a range of solvents with varying polarities (e.g., alcohols like ethanol or isopropanol, ketones like acetone, esters like ethyl acetate, and their mixtures with non-polar solvents like heptane) is crucial.
Q4: For chiral HPLC, which type of chiral stationary phase (CSP) is most effective for separating small cyclic amines?
A4: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly versatile and often successful for the separation of a wide range of chiral compounds, including amines. Columns with cellulose or amylose carbamate derivatives are a good starting point for screening.
Q5: My HPLC peaks for this compound are tailing. What could be the cause and how can I fix it?
A5: Peak tailing for basic compounds like amines is a common issue in HPLC and is often caused by strong interactions with residual acidic silanol groups on the silica support of the column. To mitigate this:
-
Add a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), typically at a concentration of 0.1%. This will compete with your analyte for the active sites on the stationary phase.
-
Use a column with end-capping , which deactivates most of the residual silanols.
-
Adjust the mobile phase pH to suppress the ionization of the silanol groups.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Diastereomeric Salt Crystallization
| Problem | Probable Cause(s) | Solution(s) |
| No crystal formation | - The diastereomeric salt is too soluble in the chosen solvent.- The concentration of the salt is too low. | - Change the solvent: Try a less polar solvent or a mixture of solvents.- Increase the concentration: Concentrate the solution by evaporation.- Cool the solution: Lowering the temperature may induce crystallization.- Add an anti-solvent: A solvent in which the salt is insoluble can be added slowly to promote precipitation. |
| Both diastereomers crystallize | - The solubilities of the two diastereomeric salts are too similar in the chosen solvent.- The cooling rate is too fast, leading to co-precipitation. | - Screen for a more selective solvent system: The goal is to maximize the solubility difference between the diastereomers.- Optimize the cooling profile: Employ a slower, controlled cooling rate to allow for selective crystallization of the less soluble diastereomer.- Use seeding: Add a small crystal of the desired pure diastereomer to encourage its selective crystallization. |
| Low diastereomeric excess (d.e.) of the crystallized salt | - Inefficient separation due to similar solubilities.- Entrapment of the more soluble diastereomer in the crystal lattice. | - Recrystallize the obtained solid: One or more recrystallizations can significantly improve the diastereomeric purity.- Optimize the stoichiometry: Vary the molar ratio of the resolving agent to the amine. Sometimes using a slight excess of the resolving agent can improve selectivity. |
| Oily precipitate instead of crystals | - The melting point of the diastereomeric salt is below the temperature of the solution. | - Lower the crystallization temperature. - Use a different solvent in which the salt has a higher melting point or lower solubility. |
Chiral HPLC
| Problem | Probable Cause(s) | Solution(s) |
| No separation of diastereomers | - The chosen chiral stationary phase (CSP) is not suitable for this separation.- The mobile phase composition is not optimal. | - Screen different CSPs: Try columns with different chiral selectors (e.g., cellulose-based, amylose-based, cyclodextrin-based).- Modify the mobile phase: Adjust the ratio of the organic modifier to the non-polar solvent. For amines, adding a small amount of an acidic or basic additive can significantly impact selectivity. |
| Poor peak shape (tailing) | - Strong interaction of the basic amine with acidic sites on the stationary phase.- Column overload. | - Add a basic modifier to the mobile phase (e.g., 0.1% DEA or TEA).- Reduce the injection volume or concentration of the sample.- Use a column specifically designed for basic compounds. |
| Poor peak shape (fronting) | - Column overload.- Sample solvent is much stronger than the mobile phase. | - Dilute the sample or inject a smaller volume.- Dissolve the sample in the mobile phase or a weaker solvent. |
| Irreproducible retention times | - Inadequate column equilibration.- Changes in mobile phase composition.- Temperature fluctuations. | - Ensure the column is fully equilibrated with the mobile phase before each run.- Prepare fresh mobile phase daily and ensure it is well-mixed.- Use a column oven to maintain a constant temperature. |
Experimental Protocols
Protocol 1: Screening for Diastereomeric Salt Resolution
Objective: To identify a suitable chiral resolving agent and solvent system for the separation of cis- and trans-1,3-dimethyl-cyclobutylamine diastereomers.
Materials:
-
Mixture of this compound diastereomers
-
Chiral resolving agents (e.g., L-(+)-tartaric acid, (R)-(-)-mandelic acid)
-
Various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, heptane)
-
Small vials or test tubes
-
Stirring plate and stir bars
-
Analytical balance
-
Chiral HPLC or GC for d.e. analysis
Procedure:
-
Preparation of Test Solutions:
-
In a series of vials, dissolve a known amount of the this compound diastereomeric mixture in a small volume of a test solvent.
-
In separate vials, prepare solutions of the chiral resolving agents in the same solvents.
-
-
Salt Formation:
-
Add an equimolar amount of the resolving agent solution to the amine solution.
-
Stir the mixture at room temperature for a set period (e.g., 1 hour).
-
-
Inducing Crystallization:
-
If no precipitate forms, slowly cool the vials in an ice bath.
-
If still no solid appears, try adding an anti-solvent (a solvent in which the salt is expected to be insoluble, e.g., heptane) dropwise until turbidity is observed.
-
-
Isolation and Analysis:
-
If a precipitate forms, isolate the solid by filtration and wash it with a small amount of the cold solvent.
-
Dry the solid and determine its diastereomeric excess (d.e.) using a suitable chiral analytical method (HPLC or GC).
-
Analyze the composition of the mother liquor as well to assess the degree of resolution.
-
-
Evaluation:
-
The most promising systems will show a high d.e. in the solid phase and a corresponding enrichment of the other diastereomer in the mother liquor.
-
Protocol 2: Chiral HPLC Method Development
Objective: To develop a robust chiral HPLC method for the baseline separation of the four stereoisomers of this compound.
Materials:
-
Mixture of this compound stereoisomers
-
HPLC system with a UV detector
-
Chiral stationary phases (e.g., cellulose- and amylose-based columns)
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Basic modifiers (e.g., diethylamine, triethylamine)
Procedure:
-
Initial Column Screening:
-
Start with a polysaccharide-based chiral column (e.g., Chiralcel OD or Chiralpak AD).
-
Use a generic mobile phase, such as 90:10 hexane:isopropanol with 0.1% DEA.
-
Set the flow rate to 1.0 mL/min and the UV detection wavelength to a low value (e.g., 210 nm) as the analyte lacks a strong chromophore.
-
-
Mobile Phase Optimization:
-
If separation is observed but not baseline, adjust the ratio of the organic modifier (isopropanol or ethanol). Increasing the modifier content generally decreases retention time.
-
If no separation is achieved, try a different organic modifier (e.g., switch from isopropanol to ethanol).
-
Vary the concentration of the basic additive or try a different one to improve peak shape and selectivity.
-
-
Temperature Optimization:
-
Analyze the sample at different column temperatures (e.g., 15°C, 25°C, 40°C). Temperature can significantly affect the selectivity of chiral separations.
-
-
Method Validation:
-
Once a satisfactory separation is achieved, validate the method for linearity, precision, accuracy, and robustness according to your laboratory's standard operating procedures.
-
Visualizations
Logical Workflow for Method Selection
Caption: Decision tree for selecting a resolution method.
Experimental Workflow for Diastereomeric Salt Crystallization
Validation & Comparative
Definitive Guide to GC-MS Characterization of 1,3-Dimethyl-cyclobutylamine Purity
Executive Summary: The Analytical Challenge
1,3-Dimethyl-cyclobutylamine (1,3-DMCBA) represents a unique challenge in pharmaceutical intermediate analysis. As a small, strained-ring amine (MW 99.17 g/mol ), it lacks the chromophores required for standard HPLC-UV detection and possesses high volatility that complicates gravimetric analysis.
More critically, the stereochemical purity (cis/trans ratio) of the 1,3-disubstituted cyclobutane ring is a Critical Quality Attribute (CQA). The cis and trans isomers exhibit distinct spatial geometries that can drastically alter the potency of downstream pharmaceutical targets (e.g., kinase inhibitors).
This guide establishes why Gas Chromatography-Mass Spectrometry (GC-MS) , specifically following trifluoroacetyl (TFA) derivatization, is the superior methodology for characterizing 1,3-DMCBA purity compared to NMR or HPLC alternatives.
Comparative Analysis: Selecting the Right Tool
The following table objectively compares the three primary analytical techniques available for this molecule.
| Feature | GC-MS (Recommended) | HPLC-UV / ELSD | 1H-NMR |
| Isomer Separation | Excellent. Cis and trans isomers resolve based on boiling point and polarity differences. | Poor. Requires derivatization with UV-active tags (e.g., benzoyl chloride) to be seen; resolution is often lower. | Moderate. Distinct shifts exist, but overlapping signals often obscure trace isomer quantification (<1%). |
| Sensitivity (LOD) | High (ppb range). SIM mode allows trace impurity detection. | Low. ELSD is non-linear; UV is impossible without derivatization. | Low (0.1 - 1%). Not suitable for trace impurity profiling. |
| Structural ID | Definitive. Mass spectral fingerprint confirms the carbon skeleton and functional group. | Inferred. Relies solely on retention time match. | Definitive. Excellent for structure, poor for purity %. |
| Throughput | High. <15 min run time. | Low. Long equilibration and derivatization steps. | Low. Data processing is manual and time-consuming. |
Decision Logic for Method Selection
The decision to utilize GC-MS is driven by the need to simultaneously quantify the isomeric ratio and identify trace structural impurities (such as ring-opened byproducts) in a single run.
Figure 1: Analytical Decision Tree highlighting the logic path leading to GC-MS selection for non-chromophoric, volatile isomeric amines.
Experimental Protocol: The Self-Validating System
To achieve reproducible results, we cannot analyze the free amine directly. Primary amines react with silanol groups in the GC column/liner, causing peak tailing that obscures impurities.
The Solution: Derivatization with Trifluoroacetic Anhydride (TFAA). This converts the amine to a trifluoroacetamide, improving volatility, peak shape, and providing a specific mass spectral tag.[1]
A. Sample Preparation (Derivatization)[1][2][3][4][5][6][7]
-
Weighing: Weigh 10 mg of 1,3-DMCBA into a 2 mL GC vial.
-
Solvation: Add 1 mL of anhydrous Dichloromethane (DCM).
-
Base Addition: Add 50 µL of Triethylamine (TEA) to scavenge acid byproducts.
-
Derivatization: Add 50 µL of Trifluoroacetic Anhydride (TFAA) dropwise.
-
Caution: Exothermic reaction.[2] Vent vial.
-
-
Incubation: Cap and heat at 60°C for 15 minutes.
-
Workup: Evaporate to dryness under Nitrogen (N2) and reconstitute in 1 mL Ethyl Acetate.
B. GC-MS Parameters
-
Instrument: Agilent 7890/5977 (or equivalent).
-
Column: DB-5ms (30m × 0.25mm × 0.25µm) or chemically equivalent 5% phenyl phase.
-
Inlet: Split mode (20:1), 250°C.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 50°C (hold 1 min) — Traps volatiles.
-
Ramp: 10°C/min to 200°C.
-
Final: 300°C (hold 3 min) — Elutes heavy byproducts.
-
-
MS Source: Electron Impact (EI), 70 eV, 230°C.
-
Scan Range: 40–350 m/z.
Results & Interpretation
Chromatographic Separation
The cis and trans isomers of 1,3-disubstituted cyclobutanes possess different dipole moments and ring puckering energies.
-
Trans-isomer: Typically elutes first on non-polar columns (lower boiling point due to higher symmetry/lower polarity).
-
Cis-isomer: Typically elutes second.
-
Resolution (Rs): The TFA-derivatized isomers typically show baseline resolution (
), allowing accurate integration of area percent.
Mass Spectral Logic (Fragmentation)
The derivatized molecule (N-(1,3-dimethylcyclobutyl)-2,2,2-trifluoroacetamide) follows a predictable fragmentation pathway useful for confirmation.
-
Molecular Ion (M+): Weak but visible. MW = 99 (amine) + 97 (TFA group) - 1 (H) = 195 m/z .
-
Trifluoromethyl Loss: [M - CF3]+ peak at 126 m/z . This is a diagnostic peak for TFA derivatives.
-
Ring Opening: Cyclobutanes relieve strain by ring opening. Loss of ethylene (
) or methyl radicals is common. -
Base Peak: Often the alpha-cleavage product adjacent to the nitrogen.
Figure 2: Primary fragmentation pathways for the TFA-derivatized 1,3-DMCBA observed in Electron Impact (EI) MS.
References
-
Sigma-Aldrich. (2023). Derivatization Reagents for GC: Acylation.[3] Merck KGaA. Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 69498345, this compound.Link
-
Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. (Context on amine tailing and derivatization necessity). Link
-
Agilent Technologies. (2020). Analysis of Amines by GC/MS using Derivatization. Application Note. Link
Sources
Structural Elucidation of 1,3-Dimethyl-cyclobutylamine Derivatives
A Comparative Guide: X-Ray Crystallography vs. Spectroscopic Alternatives
Executive Summary
1,3-Dimethyl-cyclobutylamine is a critical conformationally restricted scaffold used in modern drug design (e.g., Janus kinase inhibitors, GPCR ligands) to improve metabolic stability and lock pharmacophore geometry. However, the cyclobutane ring’s dynamic "puckering" creates a stereochemical blind spot for standard NMR techniques, often leading to ambiguous cis/trans assignments.
This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against NMR (NOESY/COSY) and DFT Computational Modeling . While NMR is faster for routine checks, this guide demonstrates why SC-XRD of amine salts is the only self-validating method for defining absolute configuration and ring geometry in this class of compounds.
Part 1: The Stereochemical Challenge
The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions). In this compound derivatives, this puckering leads to rapid ring inversion at room temperature.
The Problem with NMR
In solution, the rapid interconversion between puckered conformers averages the coupling constants (
-
Ambiguity: The time-averaged signal often makes cis-1,3 and trans-1,3 isomers indistinguishable.
-
False Positives: NOE signals expected for a cis interaction may be weak or absent due to the specific conformer population distribution.
The X-Ray Solution
Crystallography freezes the molecule in its lowest-energy solid-state conformation. By forming a salt (e.g., Hydrochloride or Tartrate), we introduce ionic lattice forces that stabilize the crystal, allowing for:
-
Definite cis/trans assignment.
-
Measurement of the puckering angle (typically 20°–35°).
-
Determination of Absolute Configuration (using anomalous scattering or chiral counter-ions).
Part 2: Comparative Analysis of Methods
The following table contrasts the three primary methods for structural assignment of cyclobutylamine derivatives.
| Feature | X-Ray Crystallography (SC-XRD) | NMR Spectroscopy (NOESY/1D) | DFT Modeling (B3LYP/6-31G)* |
| Primary Output | Absolute 3D Structure (x,y,z coords) | Connectivity & Relative Proximity | Predicted Energy Minima |
| Stereo Confidence | >99% (Definitive) | ~70-80% (Inferred/Ambiguous) | N/A (Theoretical only) |
| Sample State | Solid (Single Crystal required) | Solution (Liquid/Dissolved) | Virtual |
| Turnaround | 24–48 Hours (including growth) | 1–2 Hours | 12–24 Hours (CPU time) |
| Limitation | Requires crystalline solid | Ring flipping averages signals | Depends on basis set accuracy |
| Best For | Final validation, IP filing | Routine purity checks | Predicting conformer ratios |
Decision Logic for Structural Assignment
Figure 1: Decision matrix for selecting the appropriate structural elucidation method. Note that liquid amines almost always require salt formation for X-ray analysis.
Part 3: Experimental Protocol (Self-Validating System)
To ensure success, we utilize a "Salt-Screening" approach. Free amine derivatives of cyclobutane are often oils. We must convert them to crystalline salts.[1]
Phase 1: Derivatization (Salt Formation)
Objective: Increase melting point and lattice energy to promote crystallization.
-
Standard HCl Salt:
-
Dissolve 50 mg of the amine in 0.5 mL dry Ethanol (EtOH).
-
Add 1.1 equivalents of 2M HCl in Diethyl Ether.
-
Observation: Immediate white precipitate indicates salt formation.
-
-
Chiral Resolution (If Absolute Config is unknown):
-
Use L-Tartaric Acid or Dibenzoyl-L-tartaric acid .
-
Mix equimolar amounts in Methanol (MeOH).
-
Why: This creates diastereomeric salts, which have different solubilities and can be separated, allowing you to determine the absolute configuration of the amine based on the known chirality of the acid [1].
-
Phase 2: Crystallization (Vapor Diffusion)
Method: This is the most robust method for amine salts.
-
Inner Vial: Place the dissolved salt (approx. 10 mg/mL in MeOH) in a small 4 mL vial.
-
Outer Vial: Place the small vial inside a larger 20 mL vial containing the anti-solvent (Diethyl Ether or Hexane).
-
Seal: Cap the large vial tightly.
-
Mechanism: The volatile anti-solvent diffuses into the MeOH, slowly lowering solubility and growing high-quality crystals over 24-48 hours.
Phase 3: Data Collection & Refinement
-
Temperature: Collect at 100 K . This reduces thermal motion (ellipsoids) and improves resolution, which is critical for observing the ring puckering.
-
Quality Metrics (Thresholds):
- (work): < 5.0%[2]
-
Goodness of Fit (GooF): 0.9 – 1.2
-
Resolution: 0.8 Å or better.
Workflow Visualization
Figure 2: The critical path from liquid amine to solved crystal structure.[3]
Part 4: Data Interpretation & Case Study
When analyzing the structure of a this compound derivative, focus on these specific geometric parameters.
The Puckering Angle ( )
Define the plane using atoms C2-C4-C1 and C2-C4-C3. The angle between these planes is the puckering angle.
-
Typical Value: 20° – 35°.
-
Significance: If the structure were planar (0°), it would suggest high disorder or incorrect space group assignment. A distinct puckering angle confirms the static conformation in the crystal lattice [2].
Bond Lengths
Cyclobutane rings exhibit "bent bonds" due to ring strain.
-
C-C Bond Length: Expect ~1.55 Å.
-
C-N Bond Length: Expect ~1.48 Å.
-
Validation: If C-C bonds appear significantly shorter (<1.50 Å), check for thermal disorder or twinning.
Absolute Configuration (Flack Parameter)
If you used a heavy atom salt (like Hydrobromide) or a chiral counter-ion (Tartrate):
-
Check the Flack Parameter .
-
Value ~ 0.0: Correct absolute configuration.
-
Value ~ 1.0: Inverted structure (wrong hand).
-
Value ~ 0.5: Racemic twin (or wrong space group).
References
-
Richter, J., et al. (2017).[4] Crystallisation of a salt hydrate with a complex solid form landscape. CrystEngComm, 19, 2390-2399.
- Wiberg, K. B. (1996). The Structure and Energetics of Cyclobutane and Its Derivatives. Journal of Organic Chemistry.
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents. Configuration of the Isometric Amines. Journal of the American Chemical Society.
-
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. (Standard for bond length comparison).
Sources
A Comparative Guide to Bioisosteric Replacement with 1,3-Dimethyl-cyclobutylamine: Enhancing Drug-like Properties
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of medicinal chemistry.[1][2] This approach aims to enhance potency, selectivity, and pharmacokinetic profiles while minimizing toxicity.[1] Among the vast array of bioisosteric replacements, saturated carbocycles, particularly cyclobutane derivatives, have emerged as valuable tools for their ability to introduce three-dimensionality and conformational rigidity.[3][4][5] This guide provides an in-depth comparison of 1,3-Dimethyl-cyclobutylamine as a bioisostere, offering insights into its potential advantages and practical applications in drug design.
The Rationale for Cyclobutane Bioisosteres
The cyclobutane ring offers a unique combination of properties that make it an attractive bioisostere.[3][4] Its puckered structure and longer C-C bond lengths, compared to acyclic systems, allow for precise spatial positioning of substituents, which can be crucial for optimizing interactions with biological targets.[3] Furthermore, cyclobutanes can improve metabolic stability, reduce planarity, and fill hydrophobic pockets within a binding site.[3][6] They are often considered as bioisosteres for gem-dimethyl groups, tert-butyl groups, and even aromatic rings, offering a way to escape flatland and explore more complex chemical space.[6][7][8]
The 1,3-substitution pattern on a cyclobutane ring is particularly noteworthy as it often results in an achiral core, simplifying synthesis by eliminating the need for enantioselective methods.[7] This substitution pattern has been successfully employed in several drug candidates to mimic the 1,4-disubstituted phenylene moiety.[9]
This compound: A Profile
This compound is a saturated cyclic amine with the molecular formula C6H13N.[10] The presence of the two methyl groups on the cyclobutane ring introduces specific conformational preferences that can be exploited in drug design. Depending on the relative stereochemistry (cis or trans), the methyl groups and the aminomethyl group will occupy distinct spatial positions, influencing the molecule's overall shape and how it interacts with its environment.
Physicochemical Properties (Predicted):
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | 99.17 g/mol [10] | Low molecular weight, favorable for maintaining drug-like properties. |
| Lipophilicity (logP) | Moderately lipophilic | The hydrocarbon scaffold contributes to lipophilicity, which can be tuned by the amine group's protonation state. |
| pKa | Basic | The primary amine is expected to be basic, similar to other alkylamines. |
| Conformational Rigidity | High | The cyclobutane ring restricts bond rotation, leading to a more defined three-dimensional structure compared to acyclic analogs.[3] |
| Metabolic Stability | Potentially enhanced | The cyclobutane core is generally more resistant to metabolic degradation than linear alkyl chains or certain aromatic systems.[3][6] |
Comparative Analysis: this compound vs. Common Bioisosteres
The true value of a bioisostere is revealed through comparison with the functional group it replaces and with other potential replacements.
The tert-butyl and gem-dimethyl groups are common motifs in drug candidates, often used to fill hydrophobic pockets or act as metabolic blockers. However, their lipophilicity can sometimes be a liability. The 1,3-dimethyl-cyclobutane core can serve as a conformationally restricted mimic of these groups.
| Feature | tert-Butyl Group | gem-Dimethyl Group | This compound |
| Shape | Spherical | Tetrahedral | Puckered, defined vectors |
| Lipophilicity | High | High | Moderate to High (tunable) |
| Metabolic Stability | Generally high | Can be susceptible to oxidation | Potentially improved[3][6] |
| Conformational Flexibility | Rotationally flexible | Rotationally flexible | Rigid[3] |
| Synthetic Accessibility | Readily available | Readily available | Requires multi-step synthesis |
Experimental Insight: Studies have shown that replacing a gem-dimethyl group with a cyclobutane can lead to improved metabolic stability and permeability.[11] While direct data for this compound is lacking, the principle of using a cyclobutane ring to constrain the spatial arrangement of methyl groups while potentially improving ADME properties holds.
Replacing a flat aromatic ring with a three-dimensional saturated ring system is a common strategy to improve solubility, reduce metabolic liabilities associated with aromatic oxidation, and explore new binding interactions. 1,3-disubstituted cyclobutanes have been shown to be effective isosteres for aromatic rings.[7]
| Feature | Phenyl Group | 1,3-Dimethyl-cyclobutane Core |
| Shape | Planar | 3D, puckered[3] |
| Electronic Properties | Aromatic, electron-rich | Aliphatic, non-aromatic |
| Solubility | Generally lower | Potentially higher |
| Metabolic Stability | Susceptible to P450 oxidation | Generally more stable[3] |
| Exit Vectors | 180° (para), 120° (meta) | Defined by ring pucker |
Causality in Experimental Design: The choice to replace a phenyl ring with a 1,3-disubstituted cyclobutane is often driven by the need to improve the ADME profile of a compound. The increased three-dimensionality can also lead to novel and potentially more selective interactions with the target protein.
Experimental Protocols
1. Synthesis of this compound (Illustrative Route):
While a specific, validated synthesis for this compound is not widely published, a general approach can be derived from known cyclobutane syntheses, such as a [2+2] cycloaddition.
Workflow for a Potential Synthesis:
Caption: Illustrative synthetic workflow for this compound.
Detailed Steps (Hypothetical Protocol):
-
[2+2] Cycloaddition: React a suitable alkene with an allenoate under thermal or photochemical conditions to form a 1,3-disubstituted cyclobutane ester.[7]
-
Hydrolysis: Hydrolyze the ester to the corresponding carboxylic acid using standard conditions (e.g., NaOH in MeOH/H2O).
-
Curtius Rearrangement: Convert the carboxylic acid to the corresponding amine via a Curtius rearrangement. This typically involves formation of an acyl azide followed by thermal or photochemical rearrangement to an isocyanate and subsequent hydrolysis.
Note: This is a generalized route. Specific reaction conditions would need to be optimized. An alternative approach could involve the Schmidt reaction on a cyclobutanone derivative.
2. Protocol for Evaluating Bioisosteric Replacement:
To objectively compare the performance of a this compound analog with its parent compound and other bioisosteres, a series of in vitro assays are essential.
Workflow for Bioisostere Evaluation:
Caption: Workflow for the comparative evaluation of bioisosteres.
Step-by-Step Methodology:
-
Synthesis: Synthesize the parent compound, the this compound analog, and other relevant bioisosteric analogs.
-
Primary Target Engagement:
-
Assay: Perform a binding assay (e.g., radioligand binding, fluorescence polarization) to determine the binding affinity (Ki or IC50) of each compound for the target protein.
-
Rationale: This directly measures the impact of the bioisosteric replacement on target engagement.
-
-
Functional Activity:
-
Assay: Use a relevant functional assay (e.g., cell-based reporter assay, enzyme activity assay) to measure the potency (EC50 or AC50) of each compound.
-
Rationale: This assesses whether the change in binding affinity translates to a change in biological function.
-
-
ADME Profiling:
-
Metabolic Stability: Incubate the compounds with liver microsomes or hepatocytes and measure the rate of disappearance over time to determine the intrinsic clearance.[12]
-
Solubility: Measure the kinetic and thermodynamic solubility in a relevant buffer system (e.g., phosphate-buffered saline).
-
Permeability: Assess membrane permeability using an artificial membrane assay (PAMPA) or a cell-based assay (e.g., Caco-2).
-
Rationale: These assays provide crucial data on the drug-like properties of the compounds and are key indicators of potential in vivo performance.
-
Conclusion
This compound represents a promising, albeit underexplored, bioisostere for medicinal chemists. Its rigid, three-dimensional structure offers a compelling alternative to more traditional, flexible, or planar moieties like tert-butyl, gem-dimethyl, and phenyl groups. By providing a defined exit vector for the amine functionality and potentially enhancing metabolic stability and other ADME properties, this scaffold warrants further investigation. The successful application of 1,3-disubstituted cyclobutanes in other drug discovery programs provides a strong rationale for the continued exploration of novel derivatives like this compound. Rigorous, parallel evaluation of its properties against established bioisosteres will be key to unlocking its full potential in the design of next-generation therapeutics.
References
-
Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC. Available from: [Link]
- CN101898969A - Synthesis method of 1,3-dimethylamylamine hydrochloride - Google Patents.
-
Cyclobutanes in Small-Molecule Drug Candidates - PubMed. Available from: [Link]
-
Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00248A. Available from: [Link]
-
This compound | C6H13N | CID 69498345 - PubChem. Available from: [Link]
-
cyclobutylamine - Organic Syntheses Procedure. Available from: [Link]
-
1,3-Dimethylbutylamine - Wikipedia. Available from: [Link]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
Drug candidates bearing 1,3-disubstituted cyclobutane moieties. - ResearchGate. Available from: [Link]
-
The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design - YouTube. Available from: [Link]
-
Cyclobutanes in Small‐Molecule Drug Candidates - PMC. Available from: [Link]
-
[2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles | Journal of the American Chemical Society. Available from: [Link]
-
Cyclobutane—Physical Properties and Theoretical Studies | Request PDF - ResearchGate. Available from: [Link]
-
Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics - PMC - NIH. Available from: [Link]
-
3.3: Conformational analysis of cyclohexanes - Chemistry LibreTexts. Available from: [Link]
-
(PDF) CF 3 -Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert -Butyl Group Analogue - ResearchGate. Available from: [Link]
-
Applications of C–H Functionalization Logic to Cyclobutane Synthesis - ACS Publications. Available from: [Link]
-
Application of Bioisosteres in Drug Design. Available from: [Link]
-
CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-6, PPT-6 Part-6: Conformation-VI CONTENTS • Conformational Analysis of 1,3-Disubsti - St. Paul's Cathedral Mission College. Available from: [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. Available from: [Link]
-
Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed - American Chemical Society. Available from: [Link]
-
Cyclobutane - Wikipedia. Available from: [Link]
-
Is the following disubstituted cyclobutane chiral? | Study Prep in Pearson+. Available from: [Link]
-
A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR - PMC - PubMed Central. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifechemicals.com [lifechemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C6H13N | CID 69498345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00248A [pubs.rsc.org]
- 12. chigroup.site [chigroup.site]
Safety Operating Guide
Operational Guide: Proper Disposal of 1,3-Dimethyl-cyclobutylamine
[1]
Executive Summary & Hazard Profile
1,3-Dimethyl-cyclobutylamine (and its salts) presents a specific dual-hazard profile common to small-ring aliphatic amines: high flammability combined with severe corrosivity .[1][2]
Unlike linear amines, the cyclobutane ring introduces significant ring strain (~26 kcal/mol) . While this makes the molecule a valuable building block in drug discovery (often used to introduce conformational restriction), it also means the compound releases higher energy upon combustion or oxidative decomposition.
Critical Hazard Data
| Property | Classification | Operational Implication |
| RCRA Status | Characteristic Waste | D001 (Ignitable) & D002 (Corrosive).[1] Not typically P-listed or U-listed by name, but strictly regulated by characteristic. |
| Flash Point | Low (< 60°C est.)[1] | DANGER: Vapors can travel to ignition sources.[1] Ground all transfer equipment. |
| pH (1% aq) | > 11.5 | CORROSIVE: Causes irreversible eye damage and skin burns.[1] |
| Reactivity | Incompatible | Violent exothermic reaction with acids, acid chlorides, and strong oxidizers.[1] |
Pre-Disposal Assessment & Segregation
The "Why" Behind Segregation: You cannot simply pour this into a general "Organic Waste" drum.
-
Amine-Ketone Incompatibility: Mixing primary amines with ketones (like Acetone waste) can lead to Schiff base formation. While not always violent, it generates heat and water, potentially over-pressurizing sealed waste drums over time.
-
Acid-Base Exotherms: Accidental addition to an acidic waste stream (Waste Stream A) will cause an immediate, violent boil-over, aerosolizing the corrosive amine.
Segregation Protocol
-
Primary Stream: Segregate into Waste Stream C (Alkaline/Organic Bases) .
-
Container Material: Use HDPE (High-Density Polyethylene) or Borosilicate Glass. Avoid aluminum fittings, as alkaline amines can corrode aluminum, generating hydrogen gas.
Personal Protective Equipment (PPE) Strategy
Standard nitrile gloves are often insufficient for prolonged contact with low-molecular-weight amines. [1]
-
Glove Selection:
-
Standard Use: Double-gloved Nitrile (minimum 5 mil outer). Change immediately upon splash.
-
Spill Cleanup:Silver Shield/4H® (Laminate) or heavy-gauge Neoprene . Small aliphatic amines have high permeation rates through thin nitrile and latex.
-
-
Respiratory: Work strictly within a fume hood. If outside containment (e.g., spill cleanup), a full-face respirator with Organic Vapor/Ammonia/Methylamine (OV/AM) cartridges is required.[1]
Step-by-Step Disposal Workflows
Scenario A: Liquid Waste (Reaction Mixtures/Mother Liquors)
Objective: Safe transfer to satellite accumulation area.
-
pH Check: Verify the waste stream is basic (pH > 10).
-
Quenching (If Reactive): If the amine is present with unreacted electrophiles (e.g., acid chlorides), quench carefully with dilute NaOH/Ice before disposal to ensure no further reaction occurs in the drum.
-
Transfer:
-
Ground the waste container to the receiving drum to prevent static discharge.[3]
-
Pour slowly into the Organic Base container.
-
-
Labeling: Tag immediately with "Hazardous Waste - Flammable, Corrosive (Aliphatic Amine)."
Scenario B: Solid Waste (Contaminated Silica/Filter Paper)
Objective: Prevent off-gassing in solid waste bins.
-
Bagging: Place contaminated solids (silica gel, paper towels) into a clear, sealable polyethylene bag (3-4 mil thickness).
-
Double Containment: Place the sealed bag into a secondary bag or a wide-mouth HDPE jar.
-
Bin Selection: Dispose of in the Solid Hazardous Waste bin. Do not place in regular trash; residual amine odor is potent and will trigger facility evacuations/alarms.
Scenario C: Empty Containers (The "RCRA Empty" Rule)
Objective: Render the bottle non-hazardous.
-
Triple Rinse: Rinse the empty bottle three times with a suitable solvent (e.g., Ethanol or Methanol).
-
Rinsate Disposal: Pour all three rinses into the Organic Base liquid waste drum.
-
Defacing: Cross out the label and mark "Empty."
-
Final Disposal: Allow the solvent to evaporate in a hood (if permitted by local air permits) or dispose of the glass in the Chemically Contaminated Glass bin.
Decision Matrix & Workflow (Visualization)
Figure 1: Operational decision tree for the segregation and disposal of this compound, ensuring compliance with RCRA "Cradle-to-Grave" requirements.
Emergency Spill Response
Immediate Action Required:
-
Evacuate: Clear the immediate area. Amine vapors are respiratory irritants.
-
PPE Up: Don Silver Shield gloves and respiratory protection.
-
Absorb: Use vermiculite or chemically treated amine-neutralizing pads . Do not use paper towels (high surface area promotes rapid evaporation of flammable vapors).
-
Disposal: Shovel absorbed material into a wide-mouth jar, seal, and label as "D001/D002 Spill Debris."
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69498345, this compound. Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link][1]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste: Aliphatic Amines. Retrieved from [Link][1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
